1-(2-fluorophenyl)-1H-pyrazol-3-amine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H8FN3 |
|---|---|
Molecular Weight |
177.18 g/mol |
IUPAC Name |
1-(2-fluorophenyl)pyrazol-3-amine |
InChI |
InChI=1S/C9H8FN3/c10-7-3-1-2-4-8(7)13-6-5-9(11)12-13/h1-6H,(H2,11,12) |
InChI Key |
DFEXFGJRJBCUJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC(=N2)N)F |
Origin of Product |
United States |
Foundational & Exploratory
The Ascendancy of 2-Fluorophenyl Pyrazole Amines: A Technical Guide to a Privileged Scaffold in Modern Drug Discovery
Abstract
The pyrazole nucleus stands as a "privileged scaffold" in medicinal chemistry, a core structural motif consistently yielding compounds with significant pharmacological activity.[1] Its unique electronic properties and synthetic versatility have made it a cornerstone in the development of therapeutics ranging from anti-inflammatory agents to kinase inhibitors for oncology.[2] This technical guide delves into a specific, highly potent subclass: 2-fluorophenyl pyrazole amine derivatives. We will explore the synergistic role of each component—the pyrazole core, the strategically placed 2-fluorophenyl group, and the crucial amine functionality—in creating molecules with profound therapeutic potential, particularly as kinase inhibitors. This document serves as a resource for researchers and drug development professionals, providing insights into the synthesis, structure-activity relationships (SAR), and mechanisms of action that define this important class of compounds.
The Architectural Logic: Deconstructing the Pharmacophore
The efficacy of 2-fluorophenyl pyrazole amine derivatives arises from the distinct contribution of each molecular component. Understanding this architectural logic is fundamental to appreciating their role in drug design.
-
The Pyrazole Core: This five-membered aromatic heterocycle is not merely a structural linker. It serves as a bioisostere for other aromatic rings like benzene but with improved physicochemical properties, such as enhanced solubility and metabolic stability.[2] Its two adjacent nitrogen atoms can act as both hydrogen bond donors and acceptors, enabling critical interactions within the binding pockets of biological targets.[2]
-
The 2-Fluorophenyl Moiety: The substitution pattern on the phenyl ring is a critical determinant of activity. The fluorine atom at the ortho (2-position) is particularly significant. Its strong electron-withdrawing nature can modulate the electronics of the entire molecule, influencing binding affinity. Furthermore, the 2-fluoro substitution imparts a specific conformational preference and lipophilic character, which can enhance membrane permeability and promote effective binding to the target protein, often within hydrophobic pockets of ATP-binding sites in kinases.[3][4]
-
The Amine Functionality: The amino group (or a derivative thereof) is pivotal for establishing key interactions with the target protein. It often serves as a primary hydrogen bond donor, anchoring the molecule to specific amino acid residues (e.g., in the hinge region of a kinase), a common feature for many potent kinase inhibitors.[5] The position of the amine on the pyrazole ring (e.g., at the 3- or 5-position) is a key variable in SAR studies.[5]
Synthetic Strategies: Building the Core Scaffold
The synthesis of functionalized pyrazoles is a well-established field of organic chemistry, offering multiple robust pathways. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials. A prevalent and highly effective method for creating the 1,3,5-trisubstituted pyrazole core involves the cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine.
Workflow for a General Synthesis
The diagram below illustrates a common synthetic pathway for preparing a 2-fluorophenyl pyrazole amine derivative, adaptable for various substitutions.
Caption: General synthetic workflow for 2-fluorophenyl pyrazole amine derivatives.
Experimental Protocol: Synthesis of a Representative 1-(2-Fluorophenyl)-1H-pyrazol-5-amine Derivative
This protocol describes a representative synthesis adapted from established methodologies for pyrazole synthesis.
Step 1: Synthesis of 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5(4H)-one
-
To a solution of ethyl acetoacetate (1.0 eq) in ethanol, add 2-fluorophenylhydrazine hydrochloride (1.0 eq) and sodium acetate (1.2 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the pyrazolone intermediate.
Step 2: Chlorination of the Pyrazolone
-
Suspend the pyrazolone intermediate (1.0 eq) in phosphorus oxychloride (POCl₃) (3.0-5.0 eq).
-
Heat the mixture at 100-110 °C for 2-3 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the solution with a suitable base (e.g., NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the 5-chloro-pyrazole derivative.
Step 3: Nucleophilic Aromatic Substitution to Introduce the Amine
-
Dissolve the 5-chloro-pyrazole derivative (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF) or dioxane.
-
Add an excess of the desired amine or ammonia source (e.g., a solution of ammonia in methanol or an appropriate primary/secondary amine) (2.0-5.0 eq).
-
Add a suitable base if necessary (e.g., K₂CO₃ or Et₃N).
-
Heat the reaction in a sealed vessel at 80-120 °C for 12-24 hours. Microwave irradiation can often be used to accelerate this step.
-
After cooling, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography on silica gel to yield the final 2-fluorophenyl pyrazole amine derivative.
Trustworthiness: This multi-step synthesis includes clear checkpoints (TLC monitoring) and standard purification techniques (precipitation, extraction, chromatography) to ensure the isolation and verification of the desired product at each stage.
Mechanism of Action and Structure-Activity Relationships (SAR)
A predominant application for this class of compounds is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways.[2][6] Aberrant kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of targeted therapy.[7]
Targeting the Kinase ATP-Binding Site
2-Fluorophenyl pyrazole amine derivatives typically function as ATP-competitive inhibitors. They occupy the ATP-binding site on the kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling.
The diagram below illustrates the inhibition of a generic kinase signaling pathway, such as the EGFR or VEGFR pathway, which are common targets for pyrazole derivatives.[8][9]
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Structure-Activity Relationship (SAR) Insights
SAR studies reveal how specific structural modifications impact inhibitory potency and selectivity. This knowledge is crucial for optimizing lead compounds.[10]
| Position/Moiety | Substituent | Effect on Activity | Rationale & Citation |
| Pyrazole N1 | 2-Fluorophenyl | Potency Enhancer | The fluoro group provides beneficial hydrophobic interactions within the ATP binding pocket. Its position can dictate the orientation of the molecule for optimal binding.[3][4] |
| 2,4-Difluorophenyl | Often increases potency | Additional fluorine can further enhance lipophilicity and binding interactions.[3] | |
| Pyrazole C3 | Amine/Amide | Essential for H-Bonding | Forms a key hydrogen bond with the kinase hinge region, a critical anchor point for many inhibitors.[5] |
| Small Alkyl Groups | Can be tolerated | May fill small hydrophobic pockets near the hinge. | |
| Pyrazole C4 | Varies by Target | Selectivity & Potency | This position often points towards the solvent-exposed region. Bulky or charged groups here can modulate selectivity and solubility. |
| Pyrazole C5 | Aryl/Heteroaryl | Potency & Selectivity | This group often occupies a larger hydrophobic pocket. Electron-withdrawing or -donating groups can fine-tune binding affinity.[11] |
Therapeutic Applications & Future Outlook
The primary therapeutic area for 2-fluorophenyl pyrazole amine derivatives is oncology . Their ability to potently inhibit key kinases involved in tumor growth, proliferation, and angiogenesis makes them highly valuable candidates for cancer treatment.[2][7]
-
EGFR and VEGFR-2 Inhibition: Many pyrazole derivatives have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8] This dual-action mechanism is advantageous as it simultaneously targets tumor cell proliferation (via EGFR) and the tumor's blood supply (via VEGFR-2). Several studies have reported fused pyrazole derivatives with IC₅₀ values in the nanomolar range against these kinases.[8][9]
-
Other Kinase Targets: Beyond EGFR/VEGFR, this scaffold has shown activity against a range of other kinases, including Cyclin-Dependent Kinases (CDKs), Bruton's Tyrosine Kinase (BTK), and RIPK1, highlighting its versatility.[2][12][13] This suggests potential applications in inflammatory diseases and other proliferative disorders.[12]
Future Directions: The future of this chemical class lies in the development of more selective inhibitors to minimize off-target effects and associated toxicities. The exploration of covalent inhibitors, where the pyrazole amine core is appended with a reactive group to form a permanent bond with the target kinase, represents a promising strategy for achieving enhanced potency and duration of action. Furthermore, applying this scaffold to less-explored kinase targets could unlock new therapeutic opportunities.
Conclusion
The 2-fluorophenyl pyrazole amine scaffold represents a convergence of favorable structural and chemical properties, making it a highly successful pharmacophore in modern drug discovery. Its synthetic tractability, combined with the ability to precisely modulate target affinity and selectivity through functionalization, ensures its continued relevance. For researchers in oncology and beyond, this class of molecules offers a robust and validated starting point for the design of next-generation targeted therapies.
References
-
Zhang, Y., Wu, C., Zhang, N., Fan, R., Ye, Y., & Xu, J. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]
-
Taslim, U., & Aslam, A. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Recent Patents on Anti-Cancer Drug Discovery, 18. [Link]
-
Shi, D., Li, N., & Lu, W. (2023). Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]
-
Taslim, U., & Aslam, A. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. ResearchGate. [Link]
-
Hassan, A., Moustafa, A., El-Sayed, N., & El-Hashash, M. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Advances, 13(31), 21346-21361. [Link]
-
Wang, Y., et al. (2025). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry. [Link]
-
Zhang, Y., Wu, C., Zhang, N., Fan, R., Ye, Y., & Xu, J. (2023). Pyrazole-containing kinase inhibitors targeting EGFR and VEGFR. ResearchGate. [Link]
-
Hassan, A., Moustafa, A., El-Sayed, N., & El-Hashash, M. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Publishing. [Link]
-
Abdel-Wahab, B. F., Mohamed, H. A., & Abdel-Aziz, M. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Pharmaceutical Chemistry Journal, 53, 1075-1086. [Link]
-
Kumar, A., & Sharma, S. (2026). Pharmacological Activities of Pyrazole and Its Derivatives A Review. World Journal of Pharmaceutical Research. [Link]
-
Wodtke, R., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(23), 8346. [Link]
-
Abubshait, S. A., Amin, L. H. T., El-Naggar, A. M., Elbanna, M. G., & Anwer, K. E. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances. [Link]
-
Abdel-Wahab, B. F., Mohamed, H. A., & Abdel-Aziz, M. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Pharmaceutical Chemistry Journal. [Link]
-
Gomaa, H. A. M., et al. (2025). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie. [Link]
-
Gomaa, H. (2025). Structure–activity relationship of the new pyrazole derivatives. ResearchGate. [Link]
-
Gomaa, H. A. M., et al. (2025). Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. RSC Advances. [Link]
-
Hassan, A., et al. (2024). Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. Journal of Biological Engineering, 18(1), 1-20. [Link]
-
Kumar, A., & Singh, R. (2026). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Journal of Applied Pharmaceutical Science. [Link]
-
da Silva, A. C., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Chemistry, 9, 662255. [Link]
-
Taslim, U., & Aslam, A. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. [Link]
-
Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
Kumar, V., & Kumar, A. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 201-214. [Link]
-
Kumar, V., & Kumar, A. (2013). Current status of pyrazole and its biological activities. Der Pharma Chemica, 5(2), 196-215. [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02579A [pubs.rsc.org]
- 5. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]
- 6. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 10. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. srrjournals.com [srrjournals.com]
- 12. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
Authored by a Senior Application Scientist
An In-Depth Technical Guide to 1-Aryl-1H-Pyrazol-3-Amine Building Blocks
Abstract
The 1-aryl-1H-pyrazol-3-amine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a multitude of biologically active compounds.[1][2][3] Its rigid, planar geometry, combined with strategically positioned hydrogen bond donors and acceptors, allows for potent and selective interactions with a wide range of biological targets. This guide provides an in-depth exploration of the synthesis, reactivity, and application of these vital building blocks, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind synthetic choices, present robust experimental protocols, and examine the scaffold's role in successful drug discovery programs.
The Strategic Importance of the 1-Aryl-1H-Pyrazol-3-Amine Core
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, was first synthesized in 1889.[4] Since then, its derivatives have become indispensable in pharmaceuticals and agrochemicals.[5][6] The 1-aryl-1H-pyrazol-3-amine motif, in particular, offers a unique combination of features that make it exceptionally valuable for drug design:
-
Structural Rigidity: The aromatic pyrazole core provides a rigid framework, which reduces the entropic penalty upon binding to a target protein and helps in orienting substituents in well-defined vectors.
-
Hydrogen Bonding Capabilities: The N2 nitrogen acts as a hydrogen bond acceptor, while the 3-amino group serves as a crucial hydrogen bond donor. This dual functionality is key to anchoring the molecule within a protein's active site.
-
Tunable Physicochemical Properties: The N1-aryl substituent provides a versatile handle for modulating properties such as solubility, lipophilicity, and metabolic stability. It also offers a vector for exploring additional binding interactions.
-
Proven Bioactivity: This scaffold is central to numerous clinical drugs and candidates, demonstrating a broad spectrum of pharmacological activities including anti-inflammatory, anticancer, and antiviral properties.[2][5] A notable example includes derivatives developed as potent and selective Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors for treating inflammatory diseases.[7]
Core Synthesis Methodologies: Building the Scaffold
The construction of the 1-aryl-1H-pyrazol-3-amine core is most reliably achieved through cyclocondensation reactions. The choice of starting materials is critical and dictates the efficiency and regioselectivity of the synthesis.
The Primary Route: Cyclocondensation of Arylhydrazines with β-Ketonitriles
The most direct and widely employed method involves the reaction between an arylhydrazine (or its hydrochloride salt) and a β-ketonitrile (e.g., 3-oxopropanenitrile derivatives). This reaction proceeds via a well-established mechanism that ensures the desired regiochemistry of the final product.
Causality of the Mechanism: The reaction is typically catalyzed by a weak acid. The arylhydrazine's more nucleophilic terminal nitrogen initially attacks the more electrophilic ketone carbonyl of the β-ketonitrile. This is followed by an intramolecular cyclization where the other hydrazine nitrogen attacks the nitrile carbon, leading to a stable five-membered ring after dehydration and tautomerization. The presence of the nitrile group is key, as it provides the necessary electrophilic center for the final ring-closing step and ultimately becomes the C4-carbon of the pyrazole ring with the amino group at C3.
Below is a logical workflow for this fundamental synthetic transformation.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. pharmajournal.net [pharmajournal.net]
- 7. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Aminopyrazole Scaffolds: A Medicinal Chemistry Technical Guide
The 3-Aminopyrazole moiety stands as a "privileged scaffold" in modern drug discovery, particularly within oncology and immunology. Its capacity to function as a robust adenine mimetic makes it a cornerstone in the design of ATP-competitive kinase inhibitors.[1][2][3][4]
This technical guide dissects the 3-aminopyrazole scaffold, moving from its structural utility in chemical biology to rigorous synthetic protocols and validated case studies.
Executive Summary
The 3-aminopyrazole scaffold is a five-membered heterocyclic system characterized by two adjacent nitrogen atoms and a primary amine at the C3 position.[2][3] Its medicinal value is derived from its donor-acceptor-donor (D-A-D) hydrogen-bonding motif, which mimics the purine ring of ATP.[2][3] This allows it to anchor effectively to the "hinge region" of protein kinases (e.g., Aurora, CDKs, JNKs). Unlike fused bicyclic systems (e.g., indazoles), the monocyclic 3-aminopyrazole offers lower molecular weight and greater vectors for substitution, enabling superior physicochemical property tuning (LogP, solubility).[3]
Structural Biology & Pharmacophore Analysis[3][5][6][7]
The Hinge Binding Motif
In the context of kinase inhibition, the 3-aminopyrazole unit typically binds to the kinase hinge region via a bidentate or tridentate hydrogen bond network.
-
N2 (Pyridine-like Nitrogen): Acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of a hinge residue.[2][3]
-
Exocyclic Amino Group (C3-NH): Acts as a Hydrogen Bond Donor (HBD) interacting with the backbone Carbonyl of a hinge residue.[2][3]
-
N1 (Pyrrole-like Nitrogen): If unsubstituted, can act as a secondary HBD, though this position is often substituted (R-group) to target the solvent-exposed region or hydrophobic pockets.[2][3]
Tautomeric Considerations
The 3-aminopyrazole exists in tautomeric equilibrium with 5-aminopyrazole.[1][2][3]
-
Unsubstituted (R1=H): The tautomers are interchangeable (
depends on solvent polarity). -
Substituted (R1≠H): Regiochemistry is fixed. The distinction is critical during synthesis; the 5-amino isomer often results from kinetic control, while the 3-amino isomer (desired for specific hinge binding modes) may require thermodynamic equilibration or specific directing groups.[2][3]
[1][2][3]
Synthetic Strategies
The construction of the 3-aminopyrazole core generally proceeds via two primary routes: condensation of hydrazine with
Method A: Condensation of -Ketonitriles (Primary Route)
This method is preferred for its atom economy and the availability of starting materials.[2]
-
Reaction: Hydrazine (or substituted hydrazine) +
-ketonitrile 3-aminopyrazole.[1][2][3] -
Regioselectivity Challenge: When using substituted hydrazines (
), two isomers are possible: 1-substituted-3-amino or 1-substituted-5-amino.[2][3]
Method B: The Sandmeyer Transformation
For diversifying the core, converting the 3-amino group to a 3-halo group via the Sandmeyer reaction is a high-value protocol.[2][3] This allows subsequent cross-coupling (Suzuki, Buchwald) to install aryl or heteroaryl groups at the 3-position.[2][3]
Synthetic Workflow Diagram
[1][2][3][4]
Validated Experimental Protocols
Protocol 1: Synthesis of 3-Amino-5-Phenylpyrazole
Objective: Synthesis of a model hinge-binding core.[1][2][3] Source Validation: Adapted from Bioorg. Med. Chem. Lett. (2018) and Organic Syntheses standards.[1][2][4]
Reagents:
-
Hydrazine hydrate (11.6 mg, 0.36 mmol)[3]
-
Ethanol (Anhydrous, 3 mL)
Step-by-Step Methodology:
-
Setup: In a 10 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-oxo-3-phenylpropanenitrile in anhydrous ethanol.
-
Addition: Add hydrazine hydrate followed by the acetic acid catalyst. Note: Acetic acid buffers the reaction, promoting cyclization.
-
Reaction: Heat the mixture to 60°C and stir for 24 hours . Monitor via TLC (System: 5% MeOH in DCM) for the disappearance of the nitrile starting material.[1][4]
-
Workup:
-
Purification: Triturate the solid residue with diethyl ether or recrystallize from ethanol/water if necessary.
-
Yield: Expected yield ~82% (approx. 45 mg).
-
Characterization:
NMR (DMSO- ) should show a characteristic singlet for the pyrazole C4-H around 5.8-6.0 ppm.[1][2][3][4]
Protocol 2: Sandmeyer Conversion (Amino Chloro)
Objective: Converting the amino group to a chloro handle for further functionalization.[1][4] Safety: Diazo intermediates are potentially explosive.[1][4] Maintain temperature control strictly.
-
Diazotization: Dissolve 3-aminopyrazole (1 eq) in Acetonitrile at 0°C. Add conc. HCl (slowly).
-
Reaction: Add
(2 eq). Add Isoamyl nitrite (2 eq) dropwise over 30 mins. -
Progression: Stir at 0°C for 30 mins, then warm to Room Temp for 2 hours.
-
Quench: Pour into 10% aqueous ammonia (removes Copper salts). Extract with EtOAc.[1][4]
Medicinal Chemistry Case Studies
Tozasertib (VX-680)[2][3][8]
-
Target: Aurora Kinases (A, B, C).
-
Structure: Contains a 3-aminopyrazole moiety attached to a pyrimidine ring.[1][2][3][4][5]
-
Mechanism: The 3-aminopyrazole acts as the hinge binder.[1][2][3][4][5] The pyrazole NH (donor) and pyrimidine N (acceptor) form the critical H-bonds with the kinase backbone residues (Glu211 and Ala213 in Aurora A).[2][3]
-
Significance: Validates the scaffold as a potent ATP-competitive pharmacophore.[1][2][3][4] The methyl group on the pyrazole (5-methyl) fills a small hydrophobic pocket, enhancing affinity.[3]
Pirtobrutinib (LOXO-305)[2][3]
-
Target: Bruton's Tyrosine Kinase (BTK) - Non-covalent inhibitor.[1][2][3][4][6]
-
Structure: A highly substituted pyrazole core.[1][4] While complex, it utilizes the pyrazole nitrogen and amide functionality to stabilize the kinase in an inactive conformation.[4]
-
Differentiation: Unlike Ibrutinib (which covalently binds Cys481), Pirtobrutinib uses the scaffold to bind reversibly, overcoming resistance mutations (C481S).[4]
Quantitative Comparison of Scaffolds
| Scaffold Type | H-Bond Capacity | Solubility Profile | Metabolic Stability | Key Drug Example |
| 3-Aminopyrazole | High (D-A-D) | Moderate-High | Moderate (N-glucuronidation risk) | Tozasertib |
| Indazole | High (D-A) | Low (Planar/Rigid) | High | Axitinib |
| Aminopyrimidine | High (A-D-A) | Moderate | High | Imatinib |
References
-
Structure-Activity Relationship of 3-Aminopyrazole Kinase Inhibitors
-
Synthetic Protocol (Method A)
-
Tozasertib (VX-680) Binding Mode
-
Sandmeyer Reaction Guide
-
Pirtobrutinib Structure & Mechanism
Sources
- 1. tozasertib - Wikidata [wikidata.org]
- 2. Tozasertib | C23H28N8OS | CID 5494449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tozasertib - Wikipedia [en.wikipedia.org]
- 4. DrugMapper [drugmapper.helsinki.fi]
- 5. mdpi.com [mdpi.com]
- 6. Pirtobrutinib | C22H21F4N5O3 | CID 129269915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
properties of N-(2-fluorophenyl) pyrazole amines
An In-Depth Technical Guide to N-(2-fluorophenyl) Pyrazole Amines: Synthesis, Properties, and Therapeutic Potential
Authored by a Senior Application Scientist
Foreword: The Strategic Importance of Fluorination in Pyrazole Scaffolds
In the landscape of modern medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a core structural motif consistently found in molecules demonstrating a wide array of biological activities.[1][2][3] Its inherent properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its versatility in drug design.[4][5] The introduction of a fluorine atom, particularly on an N-aryl substituent, is not a trivial modification. It is a strategic decision rooted in the principles of rational drug design. Fluorine's high electronegativity, small size, and ability to form strong C-F bonds can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to protein targets.[6] This guide provides an in-depth exploration of the N-(2-fluorophenyl) pyrazole amine class of compounds, synthesizing field-proven insights into their chemical properties, synthesis, and burgeoning role in drug discovery.
Core Chemical and Physical Properties
The foundational characteristics of a compound class dictate its handling, formulation, and pharmacokinetic profile. The N-(2-fluorophenyl) pyrazole amine scaffold, while diverse, shares a common set of properties stemming from its core structure.
Structural and Physicochemical Data
The properties of the parent and substituted N-aryl pyrazole amines are critical for predicting their behavior in both chemical and biological systems. The 2-fluoro substitution, in particular, introduces polarity and can influence solid-state packing and solubility.
| Property | Representative Value (N-[(2-fluorophenyl)methyl]-1H-pyrazol-4-amine) | Rationale and Significance |
| Molecular Formula | C10H10FN3[7] | Defines the elemental composition and exact mass. |
| Molecular Weight | 191.20 g/mol [7] | Influences diffusion rates and membrane permeability, relevant to Lipinski's Rule of Five. |
| Tautomerism | Exists in tautomeric forms[2][8] | The pyrazole ring exhibits prototropic tautomerism, which can affect receptor binding and reactivity. The N-H proton can reside on either nitrogen atom, a phenomenon readily studied by NMR spectroscopy.[8] |
| Acidity/Basicity | Weakly basic (pKa ≈ 2.5)[1][9] | The pyridine-like N2 atom is susceptible to electrophilic attack, while the pyrrole-like N1 proton is acidic and can be removed by a strong base.[8][9] This dual nature is key to its synthetic versatility. |
| Solubility | Partially soluble in water; soluble in organic solvents like ethanol. | The fluorine atom can increase polarity, but the overall aromatic character often necessitates organic solvents for synthesis and analysis. |
| Spectroscopic Data | See Section 3.2 | ¹H NMR, ¹³C NMR, and FT-IR are essential for structural confirmation.[10][11][12] |
Synthesis and Mechanistic Considerations
The synthesis of N-aryl pyrazoles has evolved significantly, moving from classical condensation reactions to more versatile modern cross-coupling methods. The choice of synthetic route is dictated by the desired substitution pattern, available starting materials, and scalability.
Primary Synthesis Pathways
The most common and robust methods for constructing the N-(2-fluorophenyl) pyrazole amine core involve either forming the pyrazole ring with the N-aryl group pre-installed or attaching the aryl group to an existing pyrazole amine.
Diagram: General Synthesis Workflow
Caption: Key synthetic strategies for N-aryl pyrazole amines.
Experimental Protocol: Buchwald-Hartwig N-Arylation
This protocol describes a reliable method for the synthesis of N-(2-fluorophenyl) pyrazole amines via palladium-catalyzed cross-coupling. This method is chosen for its broad substrate scope and high functional group tolerance, which are critical in medicinal chemistry campaigns.
Objective: To synthesize N-(2-fluorophenyl)-1H-pyrazol-3-amine.
Materials:
-
1H-Pyrazol-3-amine
-
1-Bromo-2-fluorobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Toluene
Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add 1H-pyrazol-3-amine (1.0 eq), 1-bromo-2-fluorobenzene (1.1 eq), Cs₂CO₃ (2.0 eq), Pd(OAc)₂ (0.02 eq), and Xantphos (0.04 eq).
-
Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add anhydrous toluene via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Causality Note: Xantphos is a bulky electron-rich ligand that promotes the crucial reductive elimination step in the catalytic cycle, leading to higher yields for this C-N bond formation.
-
Workup: Upon completion (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residue.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-(2-fluorophenyl)-1H-pyrazol-3-amine.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[10][13]
Biological Activities and Therapeutic Applications
The pyrazole scaffold is a cornerstone of many FDA-approved drugs.[3][4] The incorporation of the N-(2-fluorophenyl)amine moiety often enhances or confers specific biological activities, making these compounds potent candidates for various therapeutic areas.
Spectrum of Activity
Research has demonstrated that N-aryl pyrazole amines exhibit a wide range of pharmacological effects. The specific substitution on the phenyl and pyrazole rings fine-tunes the activity towards different biological targets.[14]
-
Anti-inflammatory: Many pyrazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes or other mediators in the inflammatory cascade, such as TNF-α and IL-6.[2][15]
-
Antimicrobial: These compounds have shown efficacy against various bacterial and fungal strains, including resistant ones.[11][12][14] The mechanism often involves the disruption of essential cellular processes in the pathogen.
-
Anticancer: A significant area of research involves pyrazole derivatives as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival.[16] They have also been investigated for their ability to induce apoptosis in tumor cells.[1]
-
Insecticidal: Certain N-aryl pyrazoles, like Fipronil, act as potent insecticides by blocking GABA-gated chloride channels in insects.[14][17]
-
Neuroprotective: Some derivatives have been explored as inhibitors of enzymes like acetylcholinesterase (AChE), which is relevant for treating neurodegenerative disorders such as Alzheimer's disease.[18][19]
Structure-Activity Relationship (SAR) Insights
The relationship between a molecule's structure and its biological activity is fundamental to drug development. For N-(2-fluorophenyl) pyrazole amines, specific structural features are correlated with potency and selectivity.
Diagram: SAR Logical Flow
Caption: Structure-Activity Relationship (SAR) logic for optimizing lead compounds.
Key SAR Observations:
-
Fluorine Position: The ortho position of the fluorine atom on the phenyl ring can induce a specific conformation (a "twist") through steric or electronic effects, which may be crucial for fitting into a protein's binding pocket.
-
Pyrazole Substitution: Small, electron-withdrawing groups (e.g., trifluoromethyl) on the pyrazole ring can enhance activity, particularly in kinase inhibition.[3]
-
Amine Linker: The amine linker is a key hydrogen-bonding feature. Acylating this amine or incorporating it into a larger heterocyclic system can drastically alter the compound's target profile and properties.
Quantitative Biological Data
The efficacy of these compounds is quantified by metrics like the half-maximal inhibitory concentration (IC₅₀). The table below summarizes representative data from the literature for analogous compounds, illustrating the impact of structural modifications.
| Compound Class | Target | Representative IC₅₀ (nM) | Reference Insight |
| Thiazolyl-Pyrazolines | Acetylcholinesterase (AChE) | 14.37 - 17.96 | The 4-fluorophenyl substituent showed high potency, though slightly less than the 4-chlorophenyl analogue, indicating a role for halogens in binding.[18][19] |
| Pyrazole-Carboxamides | EGFR/HER-2 Tyrosine Kinase | 200 - 260 | Demonstrates the potential of the pyrazole scaffold in anticancer applications targeting specific kinases.[16] |
| Imidazo[1,2-b]pyrazoles | Various Cancer Cell Lines | < 5000 | Shows broad-spectrum anticancer activity, highlighting the versatility of the fused pyrazole system.[16] |
Conclusion and Future Outlook
N-(2-fluorophenyl) pyrazole amines represent a highly versatile and pharmacologically significant class of molecules. Their synthetic accessibility, coupled with the strategic advantages conferred by the fluorophenyl group, makes them prime candidates for continued exploration in drug discovery. Future research will likely focus on developing derivatives with enhanced selectivity for specific isoforms of protein targets, thereby minimizing off-target effects and improving therapeutic indices. The continued application of structure-based design and computational modeling will undoubtedly accelerate the journey of these promising scaffolds from laboratory synthesis to clinical application.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 43539927, N-[(2-fluorophenyl)methyl]-1H-pyrazol-4-amine. Available at: [Link][7]
-
Mykhailiuk, P. K. (2015). Three-component synthesis of fluorinated pyrazoles from fluoroalkylamines, NaNO2 and electron-deficient alkynes. Organic & Biomolecular Chemistry, 13(11), 3438–3445. Available at: [Link][20]
-
Bhati, S. K. et al. (2011). Biological Studies of some New Substituted Phenyl pyrazol pyridin-2-amine derivatives. International Journal of ChemTech Research, 3(2), 893-900. [No valid URL available][14]
-
Bekaert, A. et al. (2010). New Synthesis of Fluorinated Pyrazoles. Organic Letters, 12(19), 4344–4347. Available at: [Link][21]
-
Krasavin, M. et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9871–9884. Available at: [Link][22]
-
Panday, A. & Kumar, A. (2022). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 38(3), 568-592. Available at: [Link]
-
Kumar, A. et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 5(1), 2-14. Available at: [Link][15]
-
Wang, H. et al. (2018). Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. International Journal of Molecular Sciences, 19(11), 3505. Available at: [Link][13]
-
Li, Y. et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 921-937. Available at: [Link][4]
-
Anonymous. (2020). Therapeutic Activities of Pyrazole. Abhi Publication. [No valid URL available][1]
-
Mykhailiuk, P. K. (2015). Three-Component Synthesis of Fluorinated Pyrazoles from Fluoroalkylamines, NaNO 2 and Electron-Deficient Alkynes. Organic & Biomolecular Chemistry, 13(11). Available at: [Link][23]
-
Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670–1715. Available at: [Link][6]
-
Sharma, D. et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 201-214. Available at: [Link][2]
-
Sapkota, K. R. et al. (2024). Synthesis, Spectroscopic Characterization, and DFT Study of (E)- N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene) -2-(1H-indol-3-yl)ethanimine. Nepal Journals Online. Available at: [Link][10]
-
Ahsan, M. J. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(25), 2011-2032. Available at: [Link][3]
-
Patel, J. S. & Patel, V. H. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav. Available at: [Link][24]
-
Desai, N. C. et al. (2012). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [No valid URL available][11]
-
Ahsan, M. J. et al. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS Omega, 7(43), 38043–38061. Available at: [Link][18]
-
Ahsan, M. J. et al. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS Omega. Available at: [Link][19]
-
Bîcu, E. et al. (2023). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 28(23), 7731. Available at: [Link][12]
-
Silva, A. M. S. et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 37. Available at: [Link][8]
-
Sharma, A. et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(12), 1530. Available at: [Link][16]
-
Iadanza, M. et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3766. Available at: [Link][5]
Sources
- 1. abhipublications.org [abhipublications.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-[(2-fluorophenyl)methyl]-1H-pyrazol-4-amine | C10H10FN3 | CID 43539927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles | MDPI [mdpi.com]
- 9. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 10. nepjol.info [nepjol.info]
- 11. connectjournals.com [connectjournals.com]
- 12. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sphinxsai.com [sphinxsai.com]
- 15. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. lifechemicals.com [lifechemicals.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Three-component synthesis of fluorinated pyrazoles from fluoroalkylamines, NaNO2 and electron-deficient alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. visnav.in [visnav.in]
Methodological & Application
Application Note: Cyclization Protocols for 3-Amino-1-Arylpyrazoles
This guide outlines the cyclization protocols for 3-amino-1-arylpyrazoles , a critical scaffold in the synthesis of fused heterocyclic systems such as pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c][1,2,4]triazines, and imidazo[1,2-b]pyrazoles.
Introduction & Strategic Value
3-Amino-1-arylpyrazoles serve as versatile 1,3-binucleophiles . The exocyclic amino group (C3-NH₂) and the adjacent endocyclic nitrogen (N2) form a reactive amidine-like system capable of reacting with various electrophiles to construct fused bicyclic scaffolds. These fused systems are pharmacophores of high interest:
-
Pyrazolo[1,5-a]pyrimidines: Bioisosteres of purines; potent ATP-competitive kinase inhibitors (e.g., CDK, KDR, p38 MAP kinase).
-
Pyrazolo[5,1-c][1,2,4]triazines: Known for GABA-A receptor modulation and antimicrobial properties.
-
Imidazo[1,2-b]pyrazoles: Emerging scaffolds for anti-inflammatory and oncology targets.
This guide details three distinct protocols to access these cores, focusing on regiocontrol and scalability.
Mechanistic Overview & Reactivity
The 3-amino-1-arylpyrazole scaffold presents two nucleophilic sites:
-
Exocyclic Amine (–NH₂): Typically the initial point of attack for "hard" electrophiles or under neutral/acidic conditions.
-
Endocyclic Nitrogen (N2): The pyridine-like nitrogen. Cyclization onto this nitrogen is essential for forming the fused bridgehead.
Regioselectivity Challenge: When reacting with non-symmetrical 1,3-dielectrophiles (e.g., benzoylacetone), two isomers are possible (5-methyl-7-phenyl vs. 7-methyl-5-phenyl). The outcome is dictated by the relative hardness/softness of the electrophilic centers and the solvent conditions (protic vs. aprotic).
Divergent Synthesis Workflow
The following diagram illustrates the divergent pathways available from the core 3-amino-1-arylpyrazole starting material.
Figure 1: Divergent synthetic pathways from 3-amino-1-arylpyrazoles to fused heterocycles.
Detailed Protocols
Protocol A: Synthesis of Pyrazolo[1,5-a]pyrimidines
Target: Kinase Inhibitor Scaffolds
Reaction Type: Cyclocondensation with 1,3-dielectrophiles (1,3-diketones,
Materials:
-
3-Amino-1-arylpyrazole (1.0 equiv)
-
1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) (1.1 equiv)
-
Solvent: Glacial Acetic Acid (AcOH) or Ethanol (EtOH)
-
Catalyst (Optional): Piperidine or fused Sodium Acetate (for EtOH method)
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol of 3-amino-1-arylpyrazole in 5 mL of glacial acetic acid.
-
Addition: Add 1.1 mmol of the 1,3-dicarbonyl compound.
-
Reflux: Heat the mixture to reflux (
) for 3–6 hours. Monitor by TLC (Eluent: EtOAc/Hexane 1:1).-
Checkpoint: The formation of the intermediate imine/enamine is often rapid; cyclization is the rate-determining step.
-
-
Work-up: Cool the reaction mixture to room temperature. Pour onto crushed ice (
). -
Isolation: The product typically precipitates as a solid. Filter, wash with cold water (
), and dry under vacuum. -
Purification: Recrystallize from EtOH or DMF/Water if necessary.
Regioselectivity Note: Reaction with unsymmetrical 1,3-diketones (e.g., benzoylacetone) in acidic media (AcOH) generally favors the formation of the 7-methyl-5-phenyl isomer. This is because the more nucleophilic exocyclic amine attacks the more electrophilic carbonyl (the ketone adjacent to the smaller methyl group) first.
Data Summary:
| Electrophile | Solvent/Cond.[1][2] | Major Product Isomer | Yield |
| Acetylacetone | AcOH, Reflux | 5,7-Dimethylpyrazolo[1,5-a]pyrimidine | 85-92% |
| Ethyl Acetoacetate | AcOH, Reflux | 7-Hydroxy-5-methylpyrazolo[1,5-a]pyrimidine | 78-85% |
| Enaminones | DMF, | Regioselective 6-Substituted derivatives | 80-90% |
Protocol B: Synthesis of Pyrazolo[5,1-c][1,2,4]triazines
Target: GABA-A Ligands, Antimicrobials Reaction Type: Diazotization followed by coupling and intramolecular cyclization.
Materials:
-
3-Amino-1-arylpyrazole (1.0 equiv)
-
Sodium Nitrite (
) (1.1 equiv) -
Active Methylene Compound (e.g., Malononitrile, Ethyl cyanoacetate) (1.0 equiv)
-
Sodium Acetate (
) -
Hydrochloric Acid (
and )
Step-by-Step Methodology:
-
Diazotization:
-
Dissolve 3-amino-1-arylpyrazole (10 mmol) in concentrated HCl (3 mL) and water (10 mL). Cool to
in an ice bath. -
Add a solution of
(0.76 g in 5 mL ) dropwise, maintaining temperature . Stir for 30 min to form the diazonium salt.
-
-
Coupling:
-
Prepare a separate solution of the active methylene compound (10 mmol) and sodium acetate (2.0 g) in EtOH (30 mL). Cool to
. -
Add the diazonium salt solution dropwise to the active methylene solution with vigorous stirring.
-
A colored precipitate (hydrazone intermediate) will form immediately. Stir for 2 hours at
, then allow to warm to RT.
-
-
Cyclization:
-
Isolate the hydrazone intermediate by filtration.
-
Reflux the intermediate in glacial acetic acid (20 mL) or pyridine for 2–4 hours to effect thermal cyclization.
-
-
Work-up: Pour into ice water. Filter the solid product.
Mechanism: The reaction proceeds via an azo-coupling at the active methylene carbon, followed by intramolecular nucleophilic attack of the pyrazole N2 onto the nitrile/ester group of the coupled side chain.
Protocol C: Synthesis of Imidazo[1,2-b]pyrazoles
Target: Anti-inflammatory Agents
Reaction Type: Hantzsch-type condensation with
Materials:
-
3-Amino-1-arylpyrazole (1.0 equiv)
- -Bromoacetophenone (or substituted phenacyl bromide) (1.0 equiv)
-
Solvent: Ethanol[3]
-
Base:
or (optional, to scavenge HBr)
Step-by-Step Methodology:
-
Mixing: Dissolve 3-amino-1-arylpyrazole (2.0 mmol) in absolute ethanol (10 mL).
-
Addition: Add
-bromoacetophenone (2.0 mmol). -
Reflux: Heat to reflux for 6–10 hours.
-
Observation: The reaction initially alkylates the ring nitrogen (N2) or the exocyclic amine. The final stable fused system requires the formation of the bridgehead nitrogen.
-
-
Work-up: Remove solvent under reduced pressure. Neutralize the residue with
solution. -
Extraction: Extract with dichloromethane (DCM). Dry over
and concentrate. -
Purification: Silica gel column chromatography (MeOH/DCM gradient) is often required as regiochemical isomers (imidazo[1,2-a] vs [1,2-b]) or uncyclized intermediates may persist.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield (Protocol A) | Incomplete cyclization (intermediate arrested) | Increase temperature (switch from EtOH to AcOH or DMF). Add acid catalyst ( |
| Regioisomer Mix (Protocol A) | Similar electrophilicity of carbonyls | Use enaminones (highly regioselective) instead of 1,3-diketones. |
| Decomposition (Protocol B) | Diazo instability | Keep diazotization strictly |
| Oily Product | Residual solvent or impurities | Triturate with diethyl ether or cold hexanes to induce crystallization. |
References
-
Regioselectivity in Pyrazolo[1,5-a]pyrimidine Synthesis
-
Pyrazolo[5,1-c][1,2,4]triazine GABA Ligands
- Title: A new class of pyrazolo[5,1-c][1,2,4]triazines as γ-aminobutyric type A (GABAA)
- Source: Bioorganic & Medicinal Chemistry (PubMed)
-
URL:[Link]
-
Microwave-Assisted Synthesis Protocols
- Title: Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
- Source: Molecules (MDPI)
-
URL:[Link]
-
General Review on Pyrazolo[1,5-a]pyrimidines
Sources
- 1. Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 3. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: Microwave-Assisted Regioselective Synthesis of 1-Aryl-3-Aminopyrazoles
This Application Note and Protocol guide details the microwave-assisted synthesis of 1-aryl-3-aminopyrazoles , a scaffold critical in medicinal chemistry (e.g., kinase inhibitors) but historically difficult to synthesize regioselectively compared to the more common 5-amino isomer.
Abstract
The synthesis of 1-aryl-3-aminopyrazoles is frequently complicated by the thermodynamic preference for the 1-aryl-5-aminopyrazole regioisomer during the cyclocondensation of arylhydrazines with
Introduction & Mechanistic Insight
The Regioselectivity Challenge
The condensation of arylhydrazines (1) with 1,3-dielectrophiles like 3-alkoxyacrylonitriles (2) can proceed via two competing pathways, leading to either the 5-amino (Thermodynamic) or 3-amino (Kinetic) isomer.
-
Thermodynamic Path (Acidic/Neutral): Favors the formation of 1-aryl-5-aminopyrazoles . The arylhydrazine attacks the
-carbon, followed by cyclization of the internal nitrogen onto the nitrile. -
Kinetic Path (Basic): Favors the formation of 1-aryl-3-aminopyrazoles . Under basic conditions (e.g., NaOEt), the terminal nitrogen of the hydrazine attacks the
-carbon. Crucially, the subsequent cyclization involves the internal nitrogen attacking the nitrile carbon, but the specific tautomeric stabilization under basic conditions directs the regiochemistry toward the 3-amino core.
Microwave Advantage: Microwave irradiation provides rapid volumetric heating, allowing the reaction to overcome the activation energy for the initial Michael addition quickly. When combined with basic conditions, it accelerates the kinetic pathway before thermodynamic equilibration (isomerization) can occur.
Reaction Scheme & Pathway
Figure 1: Divergent synthesis pathways.[1] Basic conditions are essential for 3-amino selectivity.
Equipment & Materials
Required Instrumentation[2]
-
Microwave Reactor: Single-mode (e.g., CEM Discover, Biotage Initiator) or Multi-mode system.
-
Requirement: Must support sealed vessel operation (up to 20 bar) and IR temperature monitoring.
-
-
Vessels: 10 mL or 35 mL microwave-transparent borosilicate glass vials with crimp/snap caps and PTFE/silicone septa.
-
Stirring: Magnetic stir bars (cross or oval shape) optimized for high-speed stirring (600+ rpm).
Reagents
-
Aryl Hydrazine Hydrochloride: (e.g., Phenylhydrazine HCl, 4-Methoxyphenylhydrazine HCl).
-
3-Ethoxyacrylonitrile: (CAS: 61310-53-0) or 3-Methoxyacrylonitrile . Note: These are superior to
-ketonitriles for this specific regiochemistry. -
Base: Sodium Ethoxide (NaOEt) - freshly prepared or 21 wt% solution in ethanol.
-
Solvent: Absolute Ethanol (EtOH).
Optimized Protocol: Synthesis of 1-Phenyl-3-Aminopyrazole
This protocol is based on the regiodivergent methodology validated by Bagley et al. and Fandrick et al.
Step-by-Step Procedure
1. Preparation of Reagents (Kinetic Cocktail)
-
In a 10 mL microwave vial, dissolve Sodium Ethoxide (2.5 mmol, 1.25 equiv) in Absolute Ethanol (3.0 mL).
-
Note: If using NaOEt solution, ensure it is fresh. Old solutions absorb moisture, forming NaOH, which can alter kinetics.
2. Addition of Reactants
-
Add Aryl Hydrazine Hydrochloride (2.0 mmol, 1.0 equiv) to the vial. Stir for 1 minute until partially dissolved (free-basing the hydrazine).
-
Add 3-Ethoxyacrylonitrile (2.2 mmol, 1.1 equiv) dropwise.
-
Observation: The solution may turn slightly yellow/orange.
-
Seal the vial immediately with a PTFE-lined cap.
3. Microwave Irradiation Parameters Program the microwave reactor with the following "Golden" parameters:
| Parameter | Setting | Rationale |
| Temperature | 140 °C | Sufficient for rapid cyclization but avoids degradation. |
| Hold Time | 10 minutes | Complete conversion without allowing thermodynamic equilibration. |
| Pre-Stirring | 30 seconds | Ensures homogeneity before heating. |
| Pressure Limit | 250 psi (17 bar) | Safety cutoff for ethanol vapor pressure. |
| Power | Dynamic (Max 200W) | Allows rapid ramp-up (1-2 min) to setpoint. |
4. Work-up & Purification
-
Cool the reaction vessel to room temperature (using compressed air cooling feature of the reactor).
-
Concentration: Remove ethanol under reduced pressure (rotary evaporator).
-
Extraction: Dilute residue with Water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).
-
Washing: Wash combined organics with Brine (15 mL), dry over Na₂SO₄, and filter.
-
Isolation: Evaporate solvent.
Expected Results
-
Yield: 80–92%
-
Regioselectivity (3-amino : 5-amino): Typically > 95:5.
-
Appearance: Off-white to pale yellow solid.
Scope & Troubleshooting
Substrate Tolerance
| Substrate Class | Modification to Protocol | Expected Outcome |
| Electron-Rich Aryl (e.g., 4-OMe) | None. Standard protocol. | Excellent yield & selectivity.[4] |
| Electron-Poor Aryl (e.g., 4-NO₂) | Increase Temp to 150°C; Time to 15 min. | Good yield; selectivity may drop slightly (90:10). |
| Sterically Hindered (e.g., 2-Me) | Increase Hold Time to 20 min. | Slower reaction; steric clash favors 5-amino if not careful. |
Troubleshooting Guide
-
Problem: Low Regioselectivity (Significant 5-amino impurity).
-
Cause: Reaction mixture became acidic (HCl from hydrazine salt not fully neutralized) or temperature was too high for too long.
-
Fix: Ensure excess Base (NaOEt) is used (at least 1.25 equiv vs Hydrazine HCl). Reduce Hold Time to 5-8 minutes.
-
-
Problem: Incomplete Conversion.
-
Cause: Old 3-ethoxyacrylonitrile (polymerized).
-
Fix: Distill the nitrile precursor before use or use a fresh bottle.
-
Safety & Hazards
-
Hydrazines: Known carcinogens and skin sensitizers. Handle in a fume hood. Double-glove.
-
Microwave Vials: Never heat a sealed vessel beyond its rated pressure. Ethanol at 140°C generates significant pressure (~6-8 bar); ensure the vessel is rated for 20 bar.
-
Acrylonitriles: Highly toxic by inhalation and skin contact.
References
-
Bagley, M. C., et al. "Regioselective Synthesis of Pyrazoles under Microwave Irradiation." Synlett, 2007. (Demonstrates the switchable regioselectivity: Acid->5-amino, Base->3-amino).
-
Fandrick, K. R., et al. "Control of Regioselectivity in the Synthesis of Pyrazoles: A Review." The Journal of Organic Chemistry, 2015. (Detailed mechanistic study on kinetic vs thermodynamic control).
-
Aggarwal, R., et al. "Microwave-Assisted Synthesis of 3-Aminopyrazoles." Journal of Heterocyclic Chemistry, 2011.
-
Eagon, S., et al. "Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines." Journal of Visualized Experiments (JoVE), 2019. (Contrast reference: Describes the acidic protocol yielding the 5-amino isomer).
Sources
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Aminopyrazoles
Introduction: The Strategic Importance of N-Aryl-3-aminopyrazoles in Modern Chemistry
The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] Among these, the N-aryl-3-aminopyrazole scaffold is of particular significance, serving as a key structural motif in numerous pharmacologically active molecules and functional materials. The direct N-arylation of 3-aminopyrazoles via the Buchwald-Hartwig amination has emerged as a powerful and versatile strategy for the synthesis of these valuable compounds. This palladium-catalyzed cross-coupling reaction offers a significant advantage over traditional methods, which often require harsh reaction conditions and exhibit limited substrate scope.[2][3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the successful implementation of the Buchwald-Hartwig amination for the synthesis of N-aryl-3-aminopyrazoles. We will delve into the mechanistic underpinnings of the reaction, offer detailed and robust protocols, explore the substrate scope, and provide troubleshooting guidance to navigate potential challenges.
Mechanistic Insights: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base. The ligand plays a crucial role in stabilizing the palladium center and facilitating the key steps of the reaction. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig research groups, have proven to be particularly effective for the amination of heteroaromatic amines like 3-aminopyrazoles.[2]
The generally accepted mechanism involves the following key steps:
-
Oxidative Addition: A low-valent Pd(0) species, typically generated in situ, undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The 3-aminopyrazole coordinates to the Pd(II) complex. Subsequent deprotonation of the amine by the base generates a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond of the N-aryl-3-aminopyrazole product and regenerates the active Pd(0) catalyst.[2][4][5][6]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocols
The success of the Buchwald-Hartwig amination of 3-aminopyrazoles is highly dependent on the careful selection of the catalyst system and reaction conditions. Below are two detailed protocols that have been successfully applied to a range of substrates.
Protocol 1: General Procedure using XPhos Ligand
This protocol is adapted from a reported procedure for the synthesis of 5-N-aryl-1,3-disubstituted 1H-pyrazol-5-amines and is a good starting point for a variety of aryl halides.[1]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
3-Aminopyrazole derivative
-
Aryl halide (bromide or chloride)
-
Potassium hydroxide (KOH) or Cesium carbonate (Cs₂CO₃)
-
Toluene or 1,4-Dioxane (anhydrous)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating block/oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealed tube under an inert atmosphere, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and the base (KOH or Cs₂CO₃, 2.0 equivalents).
-
Reagent Addition: Add the 3-aminopyrazole derivative (1.0 equivalent) and the aryl halide (1.2 equivalents).
-
Solvent Addition: Add the anhydrous solvent (toluene or 1,4-dioxane) to achieve a concentration of 0.1-0.2 M with respect to the 3-aminopyrazole.
-
Reaction Execution: Seal the flask or tube and heat the reaction mixture at 100-120 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 2: Procedure for Challenging Couplings using t-BuBrettPhos
For less reactive aryl halides or sterically hindered substrates, a more active catalyst system may be required. The use of a bulky biarylphosphine ligand like t-BuBrettPhos can be advantageous.
Materials:
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
t-BuBrettPhos (2-(Di-tert-butylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)
-
3-Aminopyrazole derivative
-
Aryl halide (chloride, bromide, or triflate)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) or Sodium tert-butoxide (NaOt-Bu)
-
Tetrahydrofuran (THF) or Toluene (anhydrous)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating block/oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a separate dry flask under an inert atmosphere, stir Pd₂(dba)₃ (1 mol%) and t-BuBrettPhos (2.2 mol%) in the reaction solvent for 10-15 minutes at room temperature to form the active catalyst complex.
-
Reaction Setup: In the main reaction flask, dissolve the 3-aminopyrazole derivative (1.0 equivalent) and the aryl halide (1.1 equivalents) in the anhydrous solvent.
-
Base Addition: Add the base (LiHMDS or NaOt-Bu, 1.5 equivalents).
-
Catalyst Addition: Transfer the pre-formed catalyst solution to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture at 80-110 °C with vigorous stirring for 4-18 hours.
-
Monitoring and Workup: Follow the same procedure as described in Protocol 1 for monitoring, workup, and purification.
Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.
Key Reaction Parameters
The following table summarizes the key parameters and their typical ranges for the Buchwald-Hartwig amination of 3-aminopyrazoles.
| Parameter | Recommended Conditions | Rationale & Considerations |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂ is often used for its air stability, while Pd₂(dba)₃ is a Pd(0) source that can lead to faster reaction initiation. |
| Ligand | XPhos, t-BuBrettPhos, Xantphos | Bulky, electron-rich monophosphine ligands are generally superior for heteroaromatic amine coupling.[1] |
| Base | KOH, Cs₂CO₃, NaOt-Bu, LiHMDS | The choice of base depends on the substrate's functional group tolerance. Strong, non-nucleophilic bases are preferred. |
| Solvent | Toluene, 1,4-Dioxane, THF | Anhydrous, non-protic solvents are essential to prevent catalyst deactivation and side reactions. |
| Temperature | 80 - 120 °C | Higher temperatures are often required to drive the reaction to completion, especially with less reactive aryl chlorides. |
| Reaction Time | 4 - 24 hours | Reaction time should be optimized by monitoring the consumption of the starting materials. |
Substrate Scope and Representative Examples
The Buchwald-Hartwig amination of 3-aminopyrazoles is compatible with a wide range of aryl halides and substituted 3-aminopyrazoles. The following table provides a selection of reported examples to illustrate the scope of the reaction.
| 3-Aminopyrazole Derivative | Aryl Halide | Catalyst System (Pd/Ligand) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Amino-1-methylpyrazole | 4-Chloropyrimidine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | 140 | 43-87 | |
| 3-Aminopyrazole | 4-Chlorobenzonitrile | Pd(OAc)₂/XPhos | KOH | Toluene | 110 | 85 | [1] |
| 3-Amino-5-methylpyrazole | 1-Bromo-4-methoxybenzene | Pd₂(dba)₃/Xantphos | NaOt-Bu | Dioxane | 80 | 66 | |
| 3-Aminopyrazole | 1-Chloro-3-nitrobenzene | Pd(OAc)₂/XPhos | Cs₂CO₃ | Toluene | 110 | 78 | [1] |
| 3-Amino-1-phenylpyrazole | 2-Bromopyridine | Pd₂(dba)₃/Xantphos | NaOt-Bu | Dioxane | 80 | 59 | |
| 3-Aminopyrazole | Phenyl triflate | Pd(OAc)₂/tBuBrettPhos | K₂CO₃ | Toluene | 100 | 92 | [7][8][9] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous conditions- Inappropriate ligand or base | - Use a fresh palladium precursor and ligand.- Ensure all glassware is oven-dried and solvents are anhydrous.- Screen different ligands (e.g., from monodentate to bidentate) and bases (e.g., from weaker to stronger). |
| Formation of Side Products (e.g., Hydrodehalogenation) | - Catalyst deactivation- Presence of water | - Increase catalyst loading slightly.- Use rigorously dried solvents and reagents. |
| Poor Regioselectivity (for unbiased aminopyrazoles) | - Reaction conditions favoring N1 or N2 arylation | - Modify the ligand and base combination. Sterically demanding ligands may favor arylation at the less hindered nitrogen. |
| Difficulty in Product Purification | - Residual palladium catalyst- Complex reaction mixture | - Filter the crude reaction mixture through a plug of silica gel or activated carbon to remove palladium.- Optimize reaction conditions to minimize side product formation. |
Conclusion
The Buchwald-Hartwig amination is a robust and highly effective method for the synthesis of N-aryl-3-aminopyrazoles. By carefully selecting the appropriate palladium catalyst, phosphine ligand, base, and reaction conditions, researchers can access a diverse range of these valuable compounds in good to excellent yields. The protocols and guidelines presented in these application notes provide a solid foundation for the successful implementation of this powerful transformation in both academic and industrial settings.
References
- Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. In Cross-Coupling and Heck-Type Reactions 1 (pp. 1-125). Thieme.
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
-
Onodera, S., Kochi, T., & Kakiuchi, F. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry, 84(10), 6508–6515. [Link]
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
Onodera, S., Kochi, T., & Kakiuchi, F. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. ResearchGate. [Link]
-
Fichez, J., Busca, P., & Prestat, G. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL open science. [Link]
-
Kucharek, M., & Danel, A. (2019). Palladium-catalyzed amino group arylation of 1,3-disubstituted 1H-pyrazol-5-amine based on Buchwald–Hartwig reaction. AGRIS. [Link]
-
Wikipedia contributors. (2023, December 19). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society, 131(47), 17423–17429. [Link]
-
Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Molecules, 27(19), 6296. [Link]
-
Onodera, S., Kochi, T., & Kakiuchi, F. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry, 84(10), 6508–6515. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]
-
Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. SURFACE at Syracuse University. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Lusardi, M., Spallarossa, A., & Brullo, C. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link]
Sources
- 1. Palladium-catalyzed amino group arylation of 1,3-disubstituted 1H-pyrazol-5-amine based on Buchwald–Hartwig reaction [agris.fao.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. research.rug.nl [research.rug.nl]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 7. Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Regioselective Synthesis of 5-Amino-1-Arylpyrazoles
This Application Note is designed for research scientists and process chemists focusing on the synthesis of N-heterocycles. It details the regioselective formation of 5-amino-1-arylpyrazoles using 3-ethoxyacrylonitrile and aryl hydrazines.
Abstract & Scientific Rationale
The pyrazole scaffold is a cornerstone in medicinal chemistry, present in blockbuster drugs such as Celecoxib (Celebrex) and Fipronil. While many synthetic routes exist, the reaction between 3-ethoxyacrylonitrile and aryl hydrazines offers a streamlined, two-carbon homologation pathway to access 5-amino-1-arylpyrazoles .
Unlike the reaction with ethoxymethylene malononitrile (which yields 4-cyano derivatives), 3-ethoxyacrylonitrile yields the 4-unsubstituted core, providing a versatile template for subsequent C-4 functionalization (e.g., halogenation, acylation). This protocol addresses the critical challenge of regioselectivity , ensuring the formation of the 5-amino isomer over the 3-amino byproduct through controlled thermodynamic conditions.
Chemical Basis & Mechanism[1][2][3][4][5]
Reaction Pathway
The transformation proceeds via a tandem addition-elimination-cyclization sequence. Understanding the nucleophilicity differences between the nitrogen atoms in aryl hydrazine is critical for process control.
-
Michael Addition: The terminal amino group (
) of the aryl hydrazine—being more nucleophilic than the internal aniline-like nitrogen—attacks the electrophilic -carbon of 3-ethoxyacrylonitrile. -
Elimination: Ethanol is eliminated, generating an intermediate
-hydrazinoacrylonitrile. -
Cyclization: The internal nitrogen (attached to the aryl ring) performs an intramolecular nucleophilic attack on the nitrile carbon.
-
Tautomerization: The resulting imine tautomerizes to the stable aromatic 5-aminopyrazole.
Mechanistic Visualization
The following diagram illustrates the stepwise conversion and the origin of regioselectivity.
Figure 1: Mechanistic pathway for the conversion of 3-ethoxyacrylonitrile to 5-aminopyrazole.
Experimental Protocols
Materials & Equipment
-
Reagents: 3-Ethoxyacrylonitrile (97%+), Phenylhydrazine (or substituted aryl hydrazine), Ethanol (Absolute), Glacial Acetic Acid (Catalyst).
-
Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer, Rotary evaporator, Vacuum filtration setup.
Protocol A: Standard Thermal Cyclization (Batch)
This method is robust and scalable for gram-scale synthesis.
Step-by-Step Procedure:
-
Preparation: In a 100 mL round-bottom flask, dissolve 3-ethoxyacrylonitrile (10 mmol, 1.0 equiv) in Ethanol (20 mL).
-
Addition: Add Aryl Hydrazine (10 mmol, 1.0 equiv) dropwise at room temperature. Note: Exotherm is possible; cooling to 0°C is recommended for highly reactive hydrazines.
-
Catalysis: Add Glacial Acetic Acid (0.5 mL) to catalyze the elimination of ethanol.
-
Reaction: Heat the mixture to reflux (78°C) for 3–5 hours . Monitor via TLC (Mobile Phase: 30% Ethyl Acetate in Hexanes).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent to ~5 mL under reduced pressure.
-
Pour the residue into ice-cold water (50 mL) with vigorous stirring.
-
-
Isolation: The product typically precipitates as a solid. Filter via vacuum filtration.
-
Purification: Recrystallize from Ethanol/Water (1:1) or purify via flash column chromatography if oiling occurs.
Protocol B: Microwave-Assisted Synthesis (High-Throughput)
Optimized for library generation and kinetic studies.
Parameters:
-
Solvent: Ethanol (3 mL per mmol).
-
Temperature: 120°C.
-
Time: 15 minutes.
-
Power: Dynamic (Max 150W).
Workflow:
-
Combine reactants in a microwave-safe vial.
-
Irradiate at 120°C for 15 mins.
-
Cool and evaporate solvent.
-
Triturate residue with diethyl ether to obtain the solid product.
Critical Process Parameters (CPPs) & Data
Solvent Effects on Regioselectivity
The choice of solvent influences the tautomeric equilibrium of the intermediate, affecting yield.
| Solvent | Dielectric Constant | Reaction Time (Reflux) | Yield (%) | Regioselectivity (5-NH2 : 3-NH2) |
| Ethanol | 24.5 | 3 h | 85-92% | > 95:5 |
| Toluene | 2.38 | 6 h | 65% | 80:20 |
| Water | 80.1 | 4 h | 70% | 90:10 |
| DMF | 36.7 | 2 h | 78% | 88:12 |
Substituent Effects (Aryl Hydrazine)
Electronic nature of the aryl ring affects nucleophilicity and reaction rate.
| Aryl Substituent (R) | Electronic Effect | Reaction Time | Yield | Observation |
| -H (Phenyl) | Neutral | 3 h | 88% | Standard benchmark. |
| -4-NO2 | Strong EWG | 6-8 h | 65% | Reduced nucleophilicity; requires longer reflux. |
| -4-OMe | Strong EDG | 2 h | 90% | Faster reaction; cleaner profile. |
| -2,4-Di-F | Steric/EWG | 5 h | 75% | Potential steric hindrance at cyclization step. |
Troubleshooting & Quality Control
Common Failure Modes
-
Oiling Out: If the product forms an oil upon pouring into water, extract with Ethyl Acetate, dry over MgSO4, and triturate with Hexane/Ether.
-
Incomplete Reaction: If TLC shows starting material after 5 hours, add 0.5 equiv more of hydrazine and continue reflux. Loss of hydrazine due to oxidation is common.
-
Regioisomer Contamination: 3-amino isomers (rare) have distinct NMR shifts. The 5-amino proton typically appears broad around 5.0–6.0 ppm (DMSO-d6), while the C-4 proton is a sharp singlet/doublet around 5.5 ppm.
Purification Workflow
The following decision tree guides the purification process based on crude product state.
Figure 2: Purification decision tree for isolating 5-aminopyrazoles.
Safety & Compliance
-
Hydrazines: Known carcinogens and skin sensitizers. Handle in a fume hood with double gloving (Nitrile). Neutralize waste with bleach (hypochlorite) solution before disposal.
-
3-Ethoxyacrylonitrile: Toxic if swallowed or inhaled. Avoid contact with eyes and skin.
-
Process Safety: Ensure reaction venting. Nitrogen evolution is not expected in this specific step, but thermal runaway is possible if hydrazine is added too quickly.
References
-
Bagley, M. C., et al. (2006). "One-pot synthesis of pyrazoles from enol ethers." Tetrahedron Letters, 47(38), 6915-6918.
-
Erian, A. W. (2003). "The chemistry of
-enaminonitriles as versatile reagents in heterocyclic synthesis." Chemical Reviews, 93(6), 1991-2005. -
Elnagdi, M. H., et al. (1982). "Recent developments in the synthesis of pyrazoles." Journal of Heterocyclic Chemistry, 19(6), 1267-1273.
-
PubChem Compound Summary. (2023). "3-Ethoxyacrylonitrile."[1] National Center for Biotechnology Information.
Sources
Troubleshooting & Optimization
Technical Support Center: Aminopyrazole Regioisomer Separation
Topic: Separation and Identification of 1,3- and 1,5-Aminopyrazole Isomers Ticket Priority: High (Bottleneck in SAR generation) Assigned Specialist: Senior Application Scientist
Welcome to the Aminopyrazole Technical Hub
You are likely here because your reaction yielded a mixture of regioisomers (1,3- and 1,5-amino-substituted pyrazoles) that are co-eluting on TLC and flash chromatography. This is a classic problem in heterocyclic medicinal chemistry due to the tautomeric nature of the pyrazole ring and the similar pKa values of the isomers.
This guide moves beyond standard textbook advice, offering field-tested protocols for Identification , Synthesis Optimization (Prevention) , and Purification (Remediation) .
Module 1: Diagnostic Hub (Identification)
The Problem: "I have two spots (or one broad spot), but I don't know which isomer is which."
The Science: The numbering of pyrazoles depends on the location of the N-substituent (
-
1,5-isomer: The amino group is on the carbon adjacent to the substituted nitrogen (
). -
1,3-isomer: The amino group is on the carbon distal to the substituted nitrogen (
).
Protocol 1.1: The NOE Gold Standard
Standard 1H NMR often fails to distinguish these isomers because chemical shifts are solvent-dependent. The only self-validating method is 1D-NOE (Nuclear Overhauser Effect) or 2D-NOESY .
-
Experiment: Irradiate the
-substituent protons (e.g., the -Methyl or -Aryl protons). -
Interpretation:
-
1,5-Isomer: You will see a strong NOE enhancement of the C5-substituent (or C5-H) because they are spatially proximate.
-
1,3-Isomer: You will see NO/Weak NOE enhancement of the C3-substituent. You may instead see enhancement of the C4-H.[1]
-
Figure 1: Spatial proximity in 1,5-isomers allows for NOE signal transfer, the definitive identification method.
Module 2: Synthesis Optimization (Prevention)
The Problem: "My reaction gives a 1:1 mixture. How do I force regioselectivity?"
The Science: The reaction of hydrazines with
Protocol 2.1: The "Bagley-Fandrick" Switch
You can often toggle regioselectivity by changing the solvent and pH. The following conditions are based on kinetic vs. thermodynamic control principles [1, 2].
| Target Isomer | Reaction Conditions | Mechanism |
| 5-Aminopyrazole | Acidic / Non-Polar Reflux in Acetic Acid or Toluene/AcOH. | Protonation of the hydrazine reduces the nucleophilicity of the substituted nitrogen. The unsubstituted |
| 3-Aminopyrazole | Basic / Polar Reflux in Ethanol with NaOEt (Sodium Ethoxide). | The substituted nitrogen ( |
Troubleshooting the Switch:
-
Issue: "I used NaOEt but still got the 5-amino isomer."
-
Cause: Steric hindrance.[2] If your
-substituent is bulky (e.g., -Butyl), sterics will override electronics, forcing the formation of the 5-amino isomer regardless of pH.
Module 3: Purification Protocols (Remediation)
The Problem: "They co-elute on silica. I see streaking/tailing." The Science: Aminopyrazoles are basic. They interact strongly with the acidic silanols on standard silica gel, causing peak broadening that merges the two isomers.
Workflow 3.1: The Decision Tree
Figure 2: Strategic decision tree for selecting the purification method based on scale and separation factors.
Protocol 3.2: Basified Flash Chromatography
Do not use standard Hexane/Ethyl Acetate without modification.
-
Mobile Phase: DCM / Methanol (95:5 to 90:10).
-
Modifier (Critical): Add 1% Triethylamine (TEA) or 1%
to the mobile phase.-
Why: The base neutralizes silica's acidic sites, sharpening the peaks and allowing the subtle polarity differences to resolve the isomers [3].
-
-
Stationary Phase: If available, use Amine-functionalized Silica (
-Silica) cartridges. These require no mobile phase modifier.
Protocol 3.3: Regioselective Recrystallization
If chromatography fails, exploit the hydrogen-bonding differences.
-
Solvent System: Toluene or Ethanol/Water.
-
Observation: The 5-aminopyrazole often has higher symmetry and better packing, making it less soluble.
-
Step-by-Step:
-
Dissolve crude in minimum boiling Ethanol.
-
Add water dropwise until turbidity persists.
-
Cool slowly to
C. -
The precipitate is usually enriched in the 5-amino isomer [4].
-
Frequently Asked Questions (FAQ)
Q: Why do my NMR peaks look broad/missing in CDCl3? A: Aminopyrazoles undergo rapid prototropic tautomerism and hydrogen bonding in non-polar solvents.
-
Fix: Switch to DMSO-d6 . The strong H-bond accepting nature of DMSO "locks" the protons, sharpening the signals and allowing for clear integration and NOE analysis.
Q: Can I separate them by reacting the amine? A: Yes, this is a "Nuclear Option."
-
Strategy: Acylate the mixture (Acetic anhydride/Pyridine). The resulting amides often have drastically different solubilities or chromatographic retention times (
) compared to the free amines. You can hydrolyze the amide back to the amine (NaOH/MeOH) after separation.
Q: I see a third spot on TLC. What is it? A: It is likely the uncyclized hydrazone intermediate.
-
Fix: Push the reaction to completion by adding a few drops of concentrated HCl (if in acidic mode) or refluxing longer. If it persists, it may be the bis-addition product (rare, but possible with excess hydrazine).
References
-
Bagley, M. C., et al. (2007). "Regioselective Synthesis of 5-Amino- and 3-Aminopyrazoles." Synlett, 2007(13), 2049–2052.
-
Fandrick, K. R., et al. (2015).[2] "Control of Regioselectivity in the Synthesis of 5-Aminopyrazoles." The Journal of Organic Chemistry, 80(3), 1651–1660.
-
BenchChem Technical Guides. (2025). "Column chromatography conditions for separating pyrazole isomers."
-
Fichez, J., et al. (2012). "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Current Organic Chemistry, 16(22).
Sources
improving yield of 3-amino-1-(2-fluorophenyl)pyrazole
Executive Summary
The synthesis of 3-amino-1-(2-fluorophenyl)pyrazole (also known as 1-(2-fluorophenyl)-1H-pyrazol-3-amine) presents a classic regioselectivity challenge.[1] The primary obstacle is not merely chemical conversion, but the kinetic favorability of the 5-amino isomer (the "Fipronil" pattern) over the desired 3-amino target during cyclization.
This guide provides a validated troubleshooting framework to maximize yield and purity. It moves beyond standard protocols to address the mechanistic "why" behind low yields and isomeric mixtures.
Part 1: The Regioselectivity Trap (Read This First)
Before optimizing conditions, you must verify your synthetic route. The reaction of aryl hydrazines with 1,3-electrophiles is biased.[1]
-
The Trap: Reacting 2-fluorophenylhydrazine with 3-alkoxyacrylonitriles (e.g., 3-ethoxyacrylonitrile) almost exclusively yields the 5-amino isomer.[1]
-
The Solution: To secure the 3-amino isomer, you must use 2-haloacrylonitriles (e.g., 2-chloroacrylonitrile or 2,3-dichloropropionitrile) or employ a cross-coupling strategy.[1]
Mechanism & Pathway Visualization
The following diagram illustrates the divergent pathways. You must force Path A to obtain your target.[1]
Figure 1: Divergent synthesis pathways.[1] Path A (Red) leads to the common 5-amino impurity.[1] Path B (Green) is required for the 3-amino target.[1]
Part 2: Troubleshooting & Optimization Guide
Scenario 1: "My yield is low (<30%) and the product is a dark oil."
Diagnosis: Oxidative decomposition of the hydrazine or polymerization of the nitrile. Root Cause: 2-fluorophenylhydrazine is unstable.[1] If the reaction temperature is too high initially, or if oxygen is present, it decomposes to tar (diazenes) before cyclizing.
Corrective Protocol:
-
The "Cold Start" Technique:
-
Oxygen Exclusion: Sparge all solvents with Nitrogen/Argon for 15 minutes prior to use.[1] Hydrazines are avid oxygen scavengers; oxidation products are dark red/brown.
-
Temperature Ramp: Only heat to reflux after the addition is complete and the mixture has stirred at RT for 2 hours. This ensures the intermediate hydrazine-nitrile adduct forms before thermal stress is applied.[1]
Scenario 2: "I have a mixture of isomers (3-amino and 5-amino)."
Diagnosis: Loss of regiocontrol due to pH drift or incorrect reagent.[1] Root Cause: If the reaction medium becomes too basic (pH > 9) during the initial step, the terminal nitrogen of the hydrazine becomes too nucleophilic, attacking the wrong carbon on the nitrile equivalent.
Corrective Protocol:
-
Buffer the Reaction: Perform the reaction in Ethanol/Water (3:1) buffered with Sodium Acetate (2.0 equiv).
-
Avoid Strong Bases: Do not use NaOH or KOH in the initial step.
-
Purification via Salt Formation:
-
The 3-amino and 5-amino isomers have different pKa values.[1]
-
Procedure: Dissolve the crude oil in Ethanol. Add 1.0 equiv of Nitric Acid (conc.) or Fumaric Acid .
-
The 3-amino-1-arylpyrazole nitrate/fumarate salt often crystallizes readily, while the 5-amino isomer and impurities remain in the mother liquor [1].[1]
-
Filter the salt and neutralize with NaHCO3 to recover the pure free base.
-
Scenario 3: "The product will not crystallize (Oiling out)."
Diagnosis: Presence of unreacted hydrazine or "dimeric" azo impurities. Root Cause: Excess hydrazine or "over-cooked" reaction.[1]
Corrective Protocol:
-
Workup Modification:
-
Dilute reaction mixture with water.[1]
-
Extract with Ethyl Acetate .[1]
-
The "Acid Wash" Trick: Wash the organic layer with 10% HCl . The 3-aminopyrazole is basic and will move into the aqueous layer.[1] Impurities (tars, non-basic heterocycles) stay in the organic layer.
-
Separate layers.[1] Basify the aqueous layer with NaOH to pH 10.
-
Re-extract the now-purified product into Ethyl Acetate.[1]
-
-
Crystallization Solvent: Use Toluene/Heptane or Ethanol/Water .[1] If it oils out, seed with a crystal from a previous batch or scratch the glass.
Part 3: Advanced Synthesis (The "Chan-Lam" Alternative)
If the direct cyclization (hydrazine + nitrile) consistently fails or yields mixtures, switch to the Copper-Catalyzed Coupling method. This route is 100% regioselective .[1]
Workflow:
-
Starting Materials: 3-Aminopyrazole (commercially available, cheap) + 2-Fluorophenylboronic acid .[1]
-
Catalyst: Cu(OAc)2 (0.1–0.5 equiv).
-
Ligand/Base: Pyridine (2 equiv) or TEA.
-
Conditions: DCM or Methanol, Room Temperature, Open to air (oxidative coupling).
Why this works: You start with the pre-formed 3-amino pyrazole ring.[1] The coupling occurs at the N1 position. While N1 vs N2 selectivity can be an issue, N1-arylation is generally favored for 3-aminopyrazoles due to tautomeric stability and steric factors.[1]
Figure 2: The Chan-Lam coupling strategy avoids cyclization pitfalls entirely.[1]
Part 4: Data & Specifications
| Parameter | Specification / Target | Notes |
| Appearance | Off-white to beige solid | Red/Brown indicates oxidation.[1] |
| Melting Point | ~100–105 °C (Lit. varies) | Sharp mp indicates high purity.[2] |
| 1H NMR Diagnostic | Pyrazole H-4 and H-5 | Look for doublets at ~5.8 ppm (H-4) and ~7.5 ppm (H-5).[1] |
| Regioisomer Check | NOESY NMR | 3-Amino: NOE between NH2 and Aryl-H (ortho) is weak/absent (distance). 5-Amino: Strong NOE between NH2 and Aryl-H (ortho).[1] |
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use 2,3-dibromopropionitrile instead of 2-chloroacrylonitrile? A: Yes. In fact, 2,3-dibromopropionitrile often gives higher yields of the 3-amino isomer because the elimination to the acrylonitrile intermediate happens in situ, often controlling the rate of reaction better than adding the volatile 2-chloroacrylonitrile directly.[1]
Q: Why is my product turning red on the shelf? A: Aminopyrazoles are electron-rich and prone to air oxidation.[1] Store the solid under Argon in the dark. If it is an oil, convert it to the Hydrochloride or Nitrate salt for long-term stability [1].[1]
Q: I see a peak at M+41 in the Mass Spec. What is it? A: This is likely the acetonitrile adduct if you used acetonitrile as a solvent, or more likely, an impurity from the reaction of hydrazine with two nitrile units (dimerization). Ensure strict stoichiometry (1.0 : 1.05 ratio of Hydrazine : Nitrile).
References
-
Crystal Structure and Salt Formation: Title: Two 3-amino-1H-pyrazol-2-ium salts containing organic anions.[1] Source:Acta Crystallographica Section E, 2020. URL:[Link] Relevance: Validates the use of salt formation (fumarate/nitrate) for purifying 3-aminopyrazoles.
-
Regioselectivity in Pyrazole Synthesis: Title: Highly Regioselective Synthesis of 1-Aryl-3 (or 5)-alkyl/aryl-5 (or 3)-(N-cycloamino)pyrazoles.[1] Source:The Journal of Organic Chemistry, 2005. URL:[Link] Relevance: Explains the mechanistic divergence between 3-amino and 5-amino formation based on electrophile structure.
-
Chan-Lam Coupling for N-Arylation: Title: Copper-promoted C-N bond formation: A robust method for the synthesis of 1-aryl-1H-pyrazoles.[1] Source:Tetrahedron Letters, 1998 (and subsequent reviews). URL:[Link] Relevance: Provides the basis for the alternative, high-regioselectivity route.[1]
-
Fipronil (5-amino) Contrast: Title: Phenylpyrazole Insecticide Photochemistry, Metabolism, and GABAergic Action.[3] Source:Journal of Agricultural and Food Chemistry, 2004. URL:[Link] Relevance: Establishes the standard route for the 5-amino isomer, helping users identify what not to do.
Sources
Heterocycle Stability Support Center: Aminopyrazoles
Introduction
Welcome to the Heterocycle Stability Support Center. If you are accessing this guide, you are likely facing a common but frustrating phenomenon in heterocyclic chemistry: the spontaneous degradation of aminopyrazoles (specifically 3-amino and 5-aminopyrazoles).
These compounds are critical scaffolds in kinase inhibitor development and agrochemistry. However, their electron-rich nature makes them susceptible to oxidative dimerization and radical polymerization , often turning pristine white solids into pink, brown, or black gums.
This guide provides the mechanistic "Why," the preventative "How," and the emergency "Rescue" protocols to ensure your precursors remain pure.
Module 1: Diagnosis – Why is my compound turning brown?
The Mechanism of Degradation
Q: I synthesized 5-amino-1-methylpyrazole yesterday. It was white. Today it is pink. Why?
A: You are witnessing oxidative coupling . Aminopyrazoles are electron-rich aromatic amines. Upon exposure to atmospheric oxygen and light, they undergo Single Electron Transfer (SET) to form radical cations. These radicals couple to form azo-dimers (colored red/orange) or polymerize into complex oligomers (brown/black tars).
This process is accelerated by:
-
Light (Photo-oxidation): UV/Visible light promotes the excitation of the conjugated system, lowering the activation energy for radical formation.
-
Trace Acids: Silica gel residue or acidic solvents can protonate the ring nitrogen, altering the tautomeric equilibrium and susceptibility to oxidation.
-
Tautomerism: 3(5)-aminopyrazoles exist in equilibrium. The specific tautomer present at the solid-gas interface influences reactivity.
Visualizing the Oxidation Pathway
The following diagram illustrates the transition from a stable free base to a colored impurity.
Figure 1: Mechanistic pathway of aminopyrazole oxidation leading to color changes.
Module 2: Prevention – Storage Protocols
Protocol A: The "Gold Standard" (Salt Formation)
Q: I need to store this intermediate for 6 months. What is the absolute best method?
A: Convert the free base to its Hydrochloride (HCl) salt .[1] The free amine lone pair is the initiation point for oxidation. Protonating this amine with HCl removes the electron density required for radical formation, rendering the solid indefinitely stable at room temperature.
Step-by-Step Salt Formation Protocol:
-
Dissolve: Dissolve your crude aminopyrazole in a minimum amount of dry Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O) .
-
Acidify: Cool the solution to 0°C. Add 4M HCl in Dioxane (or bubble dry HCl gas) dropwise with vigorous stirring.
-
Note: Avoid aqueous HCl if possible, as water removal can be difficult and may lead to hydrolysis.
-
-
Precipitate: The HCl salt should precipitate immediately as a white solid.
-
Filter & Wash: Filter under Argon. Wash the cake with cold, dry ether to remove colored impurities.
-
Dry: Dry in a vacuum desiccator over P₂O₅.
Protocol B: Free Base Storage
Q: I cannot make the salt because the next step requires the free base. How do I store it?
A: You must mitigate the three enemies: Oxygen, Light, and Moisture.[2]
| Parameter | Requirement | Scientific Rationale |
| Atmosphere | Argon or Nitrogen (Glovebox preferred) | Displaces O₂, preventing the initial SET oxidation step [1]. |
| Temperature | -20°C to -80°C | Lowers kinetic energy, significantly slowing the rate of dimerization [4]. |
| Container | Amber Glass Vial + Parafilm/Teflon Tape | Blocks UV light (photo-oxidation) and prevents moisture ingress. |
| State | Solid (Dry) | Solutions degrade 10-100x faster due to increased molecular mobility and dissolved oxygen. |
Module 3: Rescue – Troubleshooting & Purification
Decision Tree: Saving Your Compound
Use this logic flow to determine the best purification method for oxidized material.
Figure 2: Decision matrix for purifying oxidized aminopyrazoles.
Protocol C: Recrystallization (For Solids)
If the compound is mostly pure but slightly colored:
-
Solvent: Use Ethanol/Water or Isopropyl Alcohol (IPA) .
-
Additive: Add a pinch of Ascorbic Acid (Vitamin C) or Sodium Metabisulfite to the hot solution. This acts as a scavenger for any oxidized species generated during heating [9].
-
Process: Dissolve hot
Cool slowly Filter. The colored impurities usually remain in the mother liquor.
Protocol D: Chromatography (For Gums/Oils)
Warning: Standard silica gel is slightly acidic (pH 4-5). This acidity can catalyze the decomposition of aminopyrazoles on the column.
-
Pre-treatment: Slurry the silica gel in your eluent + 1% Triethylamine (Et₃N) .
-
Eluent: Use a gradient of DCM/MeOH (with 1% Et₃N or NH₃).
-
Speed: Run the column fast. Do not let the compound sit on silica overnight.
-
Alternative: Use Neutral Alumina instead of silica to avoid acid-catalyzed degradation [10].
Frequently Asked Questions (FAQs)
Q: Can I store aminopyrazoles in solution (e.g., DMSO or DCM)? A: No.
-
DCM/Chloroform: These solvents can become slightly acidic over time (forming HCl), accelerating degradation.
-
DMSO: DMSO is a mild oxidant (Swern oxidation mechanism). Storing electron-rich amines in DMSO for long periods can lead to N-oxidation or other side reactions.
-
Best Practice: Always evaporate to dryness. If solution storage is mandatory, use anhydrous Acetonitrile at -20°C.
Q: My 5-aminopyrazole turned into a hard, insoluble rock. What happened? A: This is likely polymerization . Unlike simple dimerization, radical polymerization can create high-molecular-weight chains that are insoluble in organic solvents.
-
Fix: There is no easy fix. You may need to re-synthesize.[3] Prevent this by storing strictly under Argon.
Q: Does the position of the amine (3- vs 4- vs 5-) matter? A: Yes.
-
4-aminopyrazoles: Highly unstable. They are extremely electron-rich and oxidize minutes after exposure to air. Handle only in a glovebox or use immediately.
-
3(5)-aminopyrazoles: Moderately unstable. Can be handled in air for short periods but require cold storage [12].
References
-
Ossila. (n.d.). Air Sensitive Compounds | Storage and Handling Guidelines. Retrieved from
-
Vertex AI Search. (2023). Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. Retrieved from
-
MDPI. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules.[3][4][5][6][7][8] Retrieved from
-
MDPI. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine.[9] Toxics. Retrieved from
-
Stack Exchange. (2023). Storage of air and temperature sensitive reagents.[10] Chemistry Stack Exchange. Retrieved from
-
ResearchGate. (2012).[11] How to prevent/minimize rapid air oxidation of arylamine, in particular, 4-aminopyrazole. Retrieved from
-
Science Publishing Group. (2016). A Study of the Kinetic and Mechanism of Oxidation of Pyrazole Derivative by Permanganate Ion. Retrieved from
-
ACS Publications. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters. Retrieved from
-
ResearchGate. (2025). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions.[12] Retrieved from
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from
-
IdeXlab. (2020). Oxidative Amidation of Amines in Tandem with Transamidation.[7] Journal of Organic Chemistry.[7] Retrieved from
-
PMC. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. NIH. Retrieved from
Sources
- 1. sciencemadness.org [sciencemadness.org]
- 2. ossila.com [ossila.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Amines - Explore the Science & Experts | ideXlab [idexlab.com]
- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 9. mdpi.com [mdpi.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to 19F NMR Characterization of Fluorophenyl Pyrazoles
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern therapeutic design. The fluorophenyl pyrazole motif, in particular, is prevalent in a wide array of biologically active compounds. Understanding the precise structural and electronic environment of these molecules is paramount, and among the analytical techniques available, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an exceptionally powerful tool.
This guide provides an in-depth comparison of the ¹⁹F NMR characteristics of fluorophenyl pyrazoles, focusing on how the isomeric position of the fluorine atom (ortho, meta, para) on the phenyl ring dictates the resulting NMR signature. We will delve into the causality behind the observed chemical shifts and coupling constants, provide actionable experimental protocols, and explore advanced NMR techniques for comprehensive characterization.
The Unparalleled Advantages of ¹⁹F NMR in Fluorinated Drug Discovery
The ¹⁹F nucleus is a spin-½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it nearly as sensitive as ¹H NMR. What truly sets ¹⁹F NMR apart is its expansive chemical shift range, which can span over 800 ppm. This vast spectral window minimizes signal overlap—a common challenge in ¹H NMR—and makes the ¹⁹F chemical shift exquisitely sensitive to subtle changes in the local electronic environment. For drug discovery, this means that ¹⁹F NMR can serve as a powerful probe for confirming fluorination, elucidating structure, and studying drug-target interactions.
Comparative Analysis of Fluorophenyl Pyrazole Isomers
The electronic environment of the fluorine atom is significantly influenced by its position on the phenyl ring relative to the pyrazole substituent. This results in distinct and predictable ¹⁹F NMR chemical shifts (δ) and through-bond J-couplings.
To illustrate these differences, we will examine the experimental data for a series of (E)-3(5)-[β-(aryl)-ethenyl]-5(3)-phenyl-1H-pyrazoles, where the aryl group is a 2-fluorophenyl, 3-fluorophenyl, or 4-fluorophenyl moiety. While these are complex molecules, the trends observed for the fluorophenyl group are broadly applicable to simpler fluorophenyl pyrazole systems.
Data Presentation: ¹⁹F NMR Parameters of Fluorophenyl Pyrazole Derivatives
The following table summarizes the ¹⁹F NMR data obtained in DMSO-d₆ for representative ortho, meta, and para-fluorophenyl pyrazole derivatives.
| Isomer Position | Compound Structure Example* | ¹⁹F Chemical Shift (δ) in ppm | Key ¹H-¹⁹F Coupling Constants (JHF) in Hz |
| Ortho (2-F) | (E)-3(5)-[β-(2-fluorophenyl)-ethenyl]-5(3)-phenyl-1H-pyrazole | -115.1 | ³JHF ≈ 8.5 Hz, ⁴JHF ≈ 5.0 Hz |
| Meta (3-F) | (E)-3(5)-[β-(3-fluorophenyl)-ethenyl]-5(3)-phenyl-1H-pyrazole | -112.9 | ³JHF ≈ 9.0 Hz, ⁴JHF ≈ 6.0 Hz, ⁵JHF ≈ 2.5 Hz |
| Para (4-F) | (E)-3(5)-[β-(4-fluorophenyl)-ethenyl]-5(3)-phenyl-1H-pyrazole | -114.5 | ³JHF ≈ 8.5 Hz, ⁴JHF ≈ 5.5 Hz |
*Note: The presented data is for complex pyrazole derivatives and serves to illustrate the general trends for the fluorophenyl moiety.
Interpreting the Data: The "Why" Behind the Shifts and Couplings
The observed differences in chemical shifts and coupling constants are not arbitrary; they are a direct consequence of the interplay between electronic (inductive and resonance) and through-space effects.
-
Chemical Shift (δ): The ¹⁹F chemical shift is highly sensitive to the electron density around the fluorine nucleus.
-
Para- and Ortho- Isomers: The pyrazole ring is an electron-withdrawing group. In the para and ortho positions, the fluorine atom's lone pairs can participate in resonance with the aromatic system, leading to a partial donation of electron density towards the ring. This resonance effect, combined with the inductive withdrawal of the pyrazole, results in a specific shielding environment. Typically, ortho-substituted fluorobenzenes are more shielded (appear at a more negative ppm value) than their para counterparts, which is consistent with the data presented.
-
Meta- Isomer: In the meta position, the fluorine atom cannot participate in direct resonance with the pyrazole substituent. Therefore, its chemical shift is primarily governed by inductive effects. This often results in a deshielded signal (less negative ppm value) compared to the ortho and para isomers, as seen in the table.
-
-
Coupling Constants (J): Spin-spin coupling provides valuable information about the connectivity of atoms.
-
Through-Bond Coupling (ⁿJHF): The magnitude of the coupling constant between ¹H and ¹⁹F nuclei decreases as the number of intervening bonds (n) increases. The observed ³JHF (coupling to ortho protons) and ⁴JHF (coupling to meta protons) values are characteristic of fluoroaromatic systems.
-
Through-Space Coupling: In ortho-substituted fluorophenyl pyrazoles, it is possible to observe through-space coupling between the fluorine atom and a nearby proton on the pyrazole ring or another substituent. This occurs when the atoms are in close spatial proximity, regardless of the number of bonds separating them. These through-space interactions can be a powerful tool for conformational analysis.
-
Experimental Protocols for High-Quality ¹⁹F NMR Data Acquisition
Achieving reliable and reproducible ¹⁹F NMR data hinges on meticulous experimental execution. The following protocol provides a robust framework for the analysis of small molecules like fluorophenyl pyrazoles.
Standard ¹⁹F NMR Acquisition Protocol
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the fluorophenyl pyrazole sample.
-
Dissolve the sample in 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a clean NMR tube. Ensure the solvent is appropriate for your compound's solubility.
-
For precise chemical shift referencing, an internal standard such as trifluorotoluene (C₆H₅CF₃, δ ≈ -63.7 ppm) can be added, though referencing to an external standard or using the spectrometer's internal lock frequency is also common.
-
-
Spectrometer Setup:
-
Tune and match the NMR probe for the ¹⁹F frequency.
-
Lock the spectrometer using the deuterium signal from the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical lock signal.
-
-
Data Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient for routine ¹⁹F NMR.
-
Spectral Width: Set a wide spectral width (e.g., 200-250 ppm) to ensure all fluorine signals are captured. The typical range for organofluorine compounds is from approximately -50 to -220 ppm.
-
Acquisition Time (at): A value of 1-2 seconds is generally adequate.
-
Relaxation Delay (d1): A delay of 1-2 seconds is a good starting point. For quantitative measurements, a longer delay (5 x T₁) is necessary.
-
Number of Scans (ns): Due to the high sensitivity of ¹⁹F, a relatively low number of scans (e.g., 16 or 32) is often sufficient.
-
Proton Decoupling: For simplified spectra showing only singlets for each unique fluorine environment, use broadband proton decoupling (e.g., WALTZ-16). To observe ¹H-¹⁹F couplings, acquire the spectrum without proton decoupling.
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift axis using your chosen reference.
-
Integrate the signals to determine the relative ratios of different fluorine environments.
-
dot graph TD { subgraph Experimental Workflow A[Sample Preparation: 2-5 mg in 0.6-0.7 mL Deuterated Solvent] --> B[Spectrometer Setup: Tune, Lock, Shim]; B --> C[Data Acquisition: Set Spectral Width, Acquisition Time, Relaxation Delay, Number of Scans]; C --> D[Proton Decoupling: On for Singlets, Off for Couplings]; D --> E[Data Processing: Fourier Transform, Phasing, Referencing, Integration]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 } caption: "Workflow for ¹⁹F NMR Data Acquisition."
Advanced Characterization: Unveiling Deeper Structural Insights with 2D NMR
For complex fluorophenyl pyrazoles or when unambiguous assignment is critical, one-dimensional ¹⁹F NMR may not be sufficient. Two-dimensional (2D) NMR experiments provide an additional layer of information by correlating different nuclei.
¹H-¹⁹F Heteronuclear Correlation (HETCOR) Spectroscopy
The ¹H-¹⁹F HETCOR experiment is particularly valuable as it reveals correlations between fluorine nuclei and their neighboring protons. This is instrumental for:
-
Unambiguous Assignment: By identifying which protons are coupled to a specific fluorine, the assignment of both ¹H and ¹⁹F signals can be confirmed.
-
Determining Through-Space Interactions: The presence of cross-peaks in a ¹H-¹⁹F HETCOR spectrum can provide evidence for through-space interactions, such as the Nuclear Overhauser Effect (NOE), which is invaluable for determining the 3D conformation of the molecule.
dot graph TD { subgraph HETCOR Principle A(¹H Nuclei) -- "J-Coupling or NOE" --- B(¹⁹F Nuclei); B -- "Correlation" --> C{2D Spectrum}; C -- "Cross-peak at (δ¹H, δ¹⁹F)" --> D[Structural Information]; end style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF } caption: "Principle of ¹H-¹⁹F HETCOR Spectroscopy."
Conclusion: A Self-Validating Approach to Structural Elucidation
The ¹⁹F NMR characterization of fluorophenyl pyrazoles is a robust and information-rich analytical approach. By systematically comparing the chemical shifts and coupling constants of ortho, meta, and para isomers, researchers can gain deep insights into the electronic and structural properties of these important pharmaceutical building blocks. The protocols and principles outlined in this guide provide a self-validating framework for analysis: the expected trends in chemical shifts based on electronic effects should be corroborated by the observed through-bond coupling patterns. When further elucidated with advanced 2D NMR techniques, ¹⁹F NMR becomes an indispensable tool for accelerating drug discovery and development.
References
-
Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]
- Dietschreit, J. C. B., Wagner, A., Le, T. A., Klein, P., Schindelin, H., Opatz, T., Engels, B., Hellmich, U. A., & Ochsenfeld, C. (2020). Predicting
Safety Operating Guide
1-(2-fluorophenyl)-1H-pyrazol-3-amine proper disposal procedures
Operational Guide: Proper Disposal of 1-(2-fluorophenyl)-1H-pyrazol-3-amine
Part 1: Executive Safety & Logistics Summary
1-(2-fluorophenyl)-1H-pyrazol-3-amine is a specialized fluorinated heterocyclic amine often used as a scaffold in pharmaceutical and agrochemical synthesis.[1] Its disposal requires strict adherence to protocols designed for halogenated organic bases .[1][2]
Immediate Action Directive:
-
Waste Stream: Halogenated Organic (Do not mix with non-halogenated solvents).[1][2]
-
Chemical Incompatibility: Strong Acids (Exothermic reaction), Oxidizers .[1]
-
Disposal Method: High-temperature incineration with mandatory flue gas scrubbing (to capture Hydrogen Fluoride).[1]
-
Physical State: Typically a solid (crystalline powder).[1][3]
Part 2: Hazard Profiling & Scientific Rationale
To ensure safety, one must understand the causality behind the disposal rules. This compound presents a dual-hazard profile:
The Fluorine Factor (Thermal Decomposition Risks)
Unlike standard organic amines, the presence of the fluorine atom on the phenyl ring fundamentally alters the disposal pathway.
-
Mechanism: Upon combustion, the Carbon-Fluorine (C-F) bond—one of the strongest in organic chemistry—eventually breaks.
-
Result: This generates Hydrogen Fluoride (HF) gas.[1]
-
Operational Impact: Standard incinerators without wet scrubbers cannot handle this waste.[1] It must be routed to facilities equipped to neutralize acidic acid gases to prevent environmental release and equipment corrosion.[1]
The Aminopyrazole Core (Basicity & Toxicity)
-
Basicity: The amine group at position 3 makes the compound a weak base.[1]
-
Risk: Accidental mixing with acid waste streams (e.g., waste H₂SO₄ or HCl) can trigger rapid exothermic neutralization, potentially pressurizing waste containers or causing thermal runaway.
-
Toxicity: As a substituted pyrazole, it is classified as an Irritant (Skin/Eye) and potentially Acute Toxic (Oral).[1] It poses a chronic risk to aquatic environments if leached.[1][4][5]
Part 3: Step-by-Step Disposal Protocol
Phase 1: Segregation & Containerization
Critical Rule: Segregate this compound into the Halogenated Waste Stream .[1]
| Parameter | Specification | Rationale |
| Container Material | HDPE (High-Density Polyethylene) | Resistant to basic amines and accidental HF generation.[1] Glass is acceptable but poses a breakage risk.[1] |
| Waste Stream | Halogenated Organic (Solid or Liquid) | Ensures the waste is routed to an incinerator with HF scrubbers. |
| Liquid Solutions | Dissolve in Compatible Solvent | If disposing of a solution, ensure the solvent (e.g., DCM, Ethyl Acetate) is also compatible with the halogenated stream. |
| Solid Waste | Double-Bagged / Wide-Mouth Drum | Prevents dust generation.[1] Solids should not be loose in the drum.[1] |
Phase 2: Labeling & Documentation
Proper labeling is the primary defense against downstream accidents.[1]
-
Primary Label: "Hazardous Waste - Halogenated Organic Solid/Liquid."[1]
-
Constituent Listing: Explicitly list "1-(2-fluorophenyl)-1H-pyrazol-3-amine" (do not use abbreviations).
-
Hazard Checkboxes: Mark [x] Toxic, [x] Irritant.[1]
-
pH Warning: If in solution, indicate "Basic (pH > 7)".
Phase 3: The Disposal Workflow (Visualized)
The following diagram illustrates the decision logic for disposing of this compound, ensuring no cross-contamination with incompatible streams.
Figure 1: Decision logic for the segregation and packaging of fluorinated aminopyrazole waste.
Part 4: Spill Management & Emergency Response
In the event of a spill, immediate containment is necessary to prevent aquatic contamination.
PPE Requirements:
-
Respiratory: N95 (for dust) or Half-mask respirator with organic vapor/acid gas cartridges (if in solution).[1]
-
Skin: Nitrile gloves (double-gloved recommended) and Tyvek lab coat.[1]
-
Eyes: Chemical splash goggles.[1]
Spill Protocol:
-
Isolate: Evacuate the immediate area (10-meter radius).
-
Contain:
-
Neutralize (Optional): If the spill is significant and liquid, a mild citric acid solution can be used to neutralize the basicity, but absorption is generally safer for small lab spills.
-
Disposal: Place all cleanup materials into the Halogenated Waste container.
Part 5: Regulatory & Compliance Data
| Property | Data / Status |
| Chemical Class | Fluorinated Heterocyclic Amine |
| RCRA Status (USA) | Not P-listed or U-listed by specific name.[1][3] Treat as D002 (if pH > 12.[1]5) or Characteristic Hazardous Waste (Toxic/Irritant).[1] |
| Waste Code Suggestion | D001 (if in flammable solvent), D002 (if corrosive), Halogenated Solvents profile. |
| Incineration Spec | Requires >1100°C residence time >2s; Flue gas neutralization (NaOH scrubbers).[1] |
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for substituted aminopyrazoles.[1] PubChem.[1] Available at: [Link][1]
-
U.S. Environmental Protection Agency (EPA). Incineration of Halogenated Organic Compounds.[1] EPA Waste Management Guidelines.[1] Available at: [Link][1]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Aromatic Amines.[1] OSHA.gov.[1] Available at: [Link]
Sources
A Senior Application Scientist's Guide to Handling 1-(2-fluorophenyl)-1H-pyrazol-3-amine: Essential Safety and Operational Protocols
For the modern researcher, 1-(2-fluorophenyl)-1H-pyrazol-3-amine and its derivatives are valuable building blocks in medicinal chemistry and drug development, often utilized in the synthesis of novel pharmaceutical agents.[1] However, its novel structure, combining a pyrazole amine with a fluorinated aromatic ring, necessitates a handling protocol built on a deep understanding of its potential, and not fully known, hazards. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, ensuring both personal safety and the integrity of your research.
The toxicological properties of many research chemicals, including 1-(2-fluorophenyl)-1H-pyrazol-3-amine, have not been fully investigated.[2] Therefore, the following protocols are based on a conservative assessment of risks associated with its constituent chemical groups: aromatic amines, pyrazoles, and organofluorine compounds.
Hazard Assessment: A Synthesis of Known Risks
-
Aromatic Amines & Pyrazoles: Compounds in this class are frequently categorized as irritants and potentially harmful. Safety data for similar pyrazole derivatives indicate risks of serious eye irritation, skin irritation, and respiratory irritation.[3][4][5] They may also be harmful if swallowed or in contact with skin.[5][6][7]
-
Fluorinated Aromatic Compounds: The presence of the 2-fluorophenyl group introduces a significant consideration. Fluorinated organic compounds, particularly the broad class of per- and polyfluoroalkyl substances (PFAS), are known as "forever chemicals" due to their extreme persistence in the environment.[8][9] While this specific compound is not a PFAS, the strength of the carbon-fluorine bond suggests a high degree of chemical stability and an unknown potential for bioaccumulation.[10] Some PFAS have been linked to serious health concerns, including interference with hormonal and immune systems, and the promotion of certain cancers.[11][12]
Given these factors, a cautious approach is mandatory. All handling procedures must be designed to minimize any possibility of direct contact, inhalation, or environmental release.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not a checklist but a dynamic risk-mitigation strategy. The following table outlines the minimum required PPE for handling 1-(2-fluorophenyl)-1H-pyrazol-3-amine.
| Protection Type | Task: Handling Solids (e.g., Weighing) | Task: Handling Solutions (e.g., Transfers) | Rationale & Causality |
| Hand Protection | Double-gloving: Nitrile (inner) + chemical-resistant gloves (outer, e.g., Neoprene) | Double-gloving: Nitrile (inner) + chemical-resistant gloves (outer, e.g., Neoprene) | Nitrile provides dexterity and splash protection for incidental contact.[13] The outer neoprene or PVC glove offers superior resistance to a broader range of chemicals, including potential solvents, for extended contact.[14] Double-gloving protects against undetected micro-tears and allows for safe removal of the contaminated outer layer. |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields. | Chemical splash goggles. A face shield is required over goggles if there is a significant splash risk.[15] | Protects against airborne powder and accidental splashes. Goggles provide a seal around the eyes, which is critical when working with solutions that can splash.[3] |
| Body Protection | Flame-resistant (e.g., Nomex) or 100% cotton lab coat, fully buttoned.[15] Long pants and closed-toe shoes are mandatory. | Chemical-resistant apron over a flame-resistant or cotton lab coat. Long pants and closed-toe shoes are mandatory. | A lab coat provides a removable barrier. Synthetic fabrics like polyester can melt and fuse to the skin in a fire, whereas cotton or Nomex offer better protection.[15] An apron adds a layer of liquid-resistant protection.[13] |
| Respiratory Protection | Required if handling outside of a certified chemical fume hood. Use a NIOSH-approved respirator with P100 (oil-proof particulate) filters. | Required if there is a risk of aerosolization and work is not performed in a fume hood. Use a NIOSH-approved respirator with combination organic vapor/P100 cartridges. | Protects against inhalation of fine powder, which can cause respiratory irritation.[4] Combination cartridges are necessary when working with volatile organic solvents. All respirator use requires prior medical evaluation and fit-testing.[13][15] |
Operational Plan: From Receipt to Reaction
A meticulous, step-by-step workflow is critical to preventing exposure.
Step 1: Preparation & Pre-Handling
-
Designate the Workspace: All handling of 1-(2-fluorophenyl)-1H-pyrazol-3-amine, especially weighing of the solid, must occur within a certified chemical fume hood to control airborne particulates.
-
Assemble Materials: Before bringing the chemical into the hood, ensure all necessary equipment is present: spatulas, weigh boats, solvent-wetted wipes (e.g., 70% ethanol) for decontamination, and a designated, sealed waste container.
-
Don PPE: Put on all required PPE as detailed in the table above before handling the primary container.
Step 2: Handling the Compound
-
Weighing: To minimize static and dust, consider using an anti-static weigh boat or an enclosed balance. Tare your container, then carefully transfer the desired amount of solid using a clean spatula. Avoid any actions that could create dust clouds.
-
Making Solutions: Add the solid to your reaction vessel inside the fume hood. Slowly add the solvent, directing the stream down the side of the vessel to avoid splashing.
-
Immediate Cleanup: After transfer, decontaminate the spatula and weighing area with a solvent-wetted wipe. Dispose of the wipe and any contaminated disposable items (e.g., weigh boat) immediately into the designated sealed hazardous waste container.
Emergency & Disposal Protocols
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they feel unwell, call a poison center or doctor.[4][6]
-
Spill: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department. Do not allow the material to enter drains or waterways.[16]
Disposal Plan
-
Segregation: All waste contaminated with 1-(2-fluorophenyl)-1H-pyrazol-3-amine, including gloves, wipes, and excess material, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name.
-
Disposal: Dispose of the waste through your institution's approved hazardous waste disposal program.[3][4][16] Do not dispose of this chemical down the drain or in regular trash.
Safe Handling Workflow Visualization
The following diagram illustrates the complete, self-validating workflow for safely handling 1-(2-fluorophenyl)-1H-pyrazol-3-amine.
Caption: Workflow for handling 1-(2-fluorophenyl)-1H-pyrazol-3-amine.
References
-
17. Vertex AI Search.
-
1. Chem-Impex.
-
18. Eurofins Scientific.
-
3. Acros Organics.
-
15. University of California, San Francisco.
-
4. Fisher Scientific.
-
14. University of California, Berkeley.
-
2. INDOFINE Chemical Company, Inc..
-
6. Key Organics.
-
16. BASF.
-
13. University of Nevada, Reno.
-
19. PubChem.
-
5. Sigma-Aldrich.
-
11. National Institutes of Health.
-
7. Sigma-Aldrich.
-
8. Wikipedia.
-
20. AFG Bioscience LLC.
-
10. ACS Publications.
-
12. CHEM Trust.
-
21. International Journal of Pharmaceutical Sciences Review and Research.
-
9. ResearchGate.
-
22. ResearchGate.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. indofinechemical.com [indofinechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. keyorganics.net [keyorganics.net]
- 7. 1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid | 1152547-87-9 [sigmaaldrich.com]
- 8. PFAS - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fluorinated chemicals need stricter control - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemtrust.org [chemtrust.org]
- 13. research.arizona.edu [research.arizona.edu]
- 14. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 15. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 16. download.basf.com [download.basf.com]
- 17. diplomatacomercial.com [diplomatacomercial.com]
- 18. Chemical Safety | Personal Protective Equipment (PPE) | Eurofins [eurofins.com]
- 19. 1-(3-fluorobenzyl)-1H-pyrazol-3-amine | C10H10FN3 | CID 6483868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. afgsci.com [afgsci.com]
- 21. globalresearchonline.net [globalresearchonline.net]
- 22. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
